molecular formula C60H100N4O20S B12393553 SEQ-9

SEQ-9

货号: B12393553
分子量: 1229.5 g/mol
InChI 键: JCUPFQUUARRICQ-DXXMFXFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SEQ-9 is a useful research compound. Its molecular formula is C60H100N4O20S and its molecular weight is 1229.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C60H100N4O20S

分子量

1229.5 g/mol

IUPAC 名称

[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate

InChI

InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1

InChI 键

JCUPFQUUARRICQ-DXXMFXFBSA-N

手性 SMILES

C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N\OC)/C[C@H](O5)C)O)C

规范 SMILES

CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C

产品来源

United States

Foundational & Exploratory

SEQ-9: A Technical Guide to a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SEQ-9, a promising, orally bioavailable antibacterial agent from the sequanamycin class of macrolides. This compound exhibits potent activity against Mycobacterium tuberculosis, including drug-resistant strains, positioning it as a significant candidate for new tuberculosis treatment regimens.

Chemical Structure and Properties

This compound is an advanced lead compound derived from the sequanamycin class of natural products.[1] It is a macrolide, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The specific chemical structure of this compound has been elucidated and is claimed in Sanofi's patent WO2014044645.[1]

Key Physicochemical Properties:

PropertyValueReference
In vitro half-life (acidic conditions)48 hours[2]
In vitro cytotoxicity (HepG2 cells)IC50: 10 μM[2]
In vitro cytotoxicity (primary human hepatocytes)IC50: 26 μM[2]
Lung-over-plasma exposure ratio (in mice)19[2]

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2][3][4] It is a bacterial ribosome inhibitor, interacting with the 23S ribosomal RNA of the large ribosomal subunit.[5] This mechanism is similar to that of classic macrolides like erythromycin and clarithromycin. However, this compound possesses unique binding characteristics that enable it to overcome the intrinsic macrolide resistance mechanisms of Mycobacterium tuberculosis.[1][3][4]

SEQ9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to 23S rRNA Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death

Figure 1: Mechanism of action of this compound. This compound binds to the 23S rRNA of the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant activity against Mycobacterium tuberculosis in both laboratory and animal models.

In Vitro Activity:

AssayStrain/ConditionResultReference
Minimum Inhibitory Concentration (MIC)M. tuberculosis (hypoxic conditions)0.6 μM[2]
MICPanel of M. tuberculosis clinical isolates (including first- and second-line drug-resistant strains)Similar to susceptible strains[2]

In Vivo Activity (Murine Models):

ModelDosingOutcomeReference
Acute Tuberculosis37.5 to 300 mg/kg (oral, 4 weeks)100% survival at all doses (control mice died within 4 weeks); dose-dependent decrease in CFU counts.[2]
Chronic Tuberculosis75 to 300 mg/kg (oral)Dose-dependent bactericidal effect starting at 75 mg/kg; 1.7 log CFU reduction at 300 mg/kg.[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. For precise, detailed methodologies, refer to the primary literature.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

MIC_Workflow Start Start Prepare_SEQ9 Prepare serial dilutions of this compound Start->Prepare_SEQ9 Add_SEQ9 Add this compound dilutions to wells Prepare_SEQ9->Add_SEQ9 Inoculate_Plates Inoculate microtiter plates with M. tuberculosis Inoculate_Plates->Add_SEQ9 Incubate Incubate plates at 37°C Add_SEQ9->Incubate Read_Results Assess for visible growth Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A culture of M. tuberculosis is grown to mid-log phase and diluted to a standardized cell density.

  • Assay Setup: The diluted bacterial suspension is added to the wells of a microtiter plate. The serial dilutions of this compound are then added to the corresponding wells. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol describes the evaluation of this compound's therapeutic efficacy in a mouse model of established tuberculosis infection.

InVivo_Workflow Start Start Infection Infect mice with M. tuberculosis (aerosol route) Start->Infection Establish_Infection Allow infection to establish (e.g., 4-6 weeks) Infection->Establish_Infection Treatment_Groups Randomize mice into treatment groups (Vehicle control, this compound doses) Establish_Infection->Treatment_Groups Administer_Treatment Administer this compound or vehicle orally (daily for a specified duration) Treatment_Groups->Administer_Treatment Monitor_Mice Monitor mice for clinical signs and body weight Administer_Treatment->Monitor_Mice Euthanasia_Harvest Euthanize mice at endpoint and harvest lungs Monitor_Mice->Euthanasia_Harvest CFU_Enumeration Homogenize lungs and plate serial dilutions on selective agar Euthanasia_Harvest->CFU_Enumeration Incubate_Count Incubate plates and count Colony Forming Units (CFUs) CFU_Enumeration->Incubate_Count Data_Analysis Analyze CFU data to determine bactericidal activity Incubate_Count->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for assessing the in vivo efficacy of this compound in a murine model of chronic tuberculosis.

Methodology:

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: The infection is allowed to progress for several weeks to establish a chronic, stable bacterial load in the lungs.

  • Treatment: Mice are randomized into groups and treated orally with this compound at various doses or a vehicle control, typically once daily for a period of 4-8 weeks.

  • Monitoring: The health of the mice is monitored throughout the study.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed.

  • Bacterial Load Determination: The lungs are homogenized, and serial dilutions of the homogenate are plated on selective agar (e.g., Middlebrook 7H11).

  • CFU Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the bacterial load in the lungs of each mouse. The reduction in CFU counts in the treated groups compared to the control group indicates the efficacy of this compound.

Conclusion

This compound is a promising new antitubercular agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its oral bioavailability and potent activity against drug-resistant strains of M. tuberculosis make it a strong candidate for further development and potential inclusion in future combination therapies for tuberculosis. The data presented in this guide underscore the potential of the sequanamycin class of macrolides in addressing the urgent need for new tuberculosis treatments.

References

An In-depth Technical Guide to SEQ-9 and its Relationship with Sequanamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SEQ-9, a promising anti-tuberculosis agent, and its parent class of compounds, the sequanamycins. Sequanamycins are a series of macrolide antibiotics that demonstrate significant in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb). Through a structure-based drug design and optimization process, this compound emerged as an advanced lead compound with potent efficacy. This document details the mechanism of action, quantitative biological data, and the experimental protocols utilized in the evaluation of these compounds.

Introduction: The Emergence of Sequanamycins and this compound

The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutics. Sequanamycins, a class of natural product-derived macrolides, have been identified as potent inhibitors of the Mtb ribosome.[1][2] Unlike traditional macrolides such as erythromycin and clarithromycin, sequanamycins exhibit binding characteristics that overcome the inherent macrolide resistance of Mtb.[1][2]

Through a rigorous optimization program involving structure-based medicinal chemistry, the sequanamycin scaffold was modified to enhance its pharmacological properties.[2] This effort led to the development of this compound, an orally bioavailable and advanced lead compound with demonstrated efficacy in murine models of both acute and chronic tuberculosis.[2][3]

Mechanism of Action: Ribosomal Inhibition

The primary mechanism of action for both sequanamycins and this compound is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] This interaction occurs within the nascent polypeptide exit tunnel, a site also targeted by other macrolide antibiotics.

A key feature of sequanamycins, including this compound, is their ability to adapt their binding mode to the methylated (resistant) form of the Mtb ribosome.[2] This adaptability allows them to maintain potent inhibitory activity against Mtb strains that have developed resistance to conventional macrolides. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the specific molecular interactions between these compounds and the Mtb ribosome, guiding the structure-based design of this compound.[4][5]

G cluster_ribosome Mtb 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for 30S_subunit 30S Subunit SEQ_9 This compound SEQ_9->50S_subunit Binds to Inhibition Inhibition SEQ_9->Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Blocks Cell_Death Cell Death Inhibition->Cell_Death Leads to G cluster_discovery Drug Discovery & Optimization cluster_evaluation Preclinical Evaluation Sequanamycin_Library Sequanamycin Library SAR_Studies Structure-Activity Relationship (SAR) Studies Sequanamycin_Library->SAR_Studies Leads to Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Informs SEQ_9_Synthesis Synthesis of this compound Lead_Optimization->SEQ_9_Synthesis Results in In_Vitro_Assays In Vitro Assays (MIC, Ribosome Inhibition) SEQ_9_Synthesis->In_Vitro_Assays Tested in In_Vivo_Models In Vivo Murine Models (Acute & Chronic TB) In_Vitro_Assays->In_Vivo_Models Promising candidates advance to PK_Tox_Studies Pharmacokinetics & Toxicology In_Vivo_Models->PK_Tox_Studies Evaluated for Cryo_EM_Studies Cryo-EM Structural Studies In_Vivo_Models->Cryo_EM_Studies Mechanism elucidated by

References

The Emergence of SEQ-9: A Novel Macrolide Antibiotic Targeting Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery and Preclinical Development of a Promising Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of novel therapeutics with unique mechanisms of action. This document details the discovery and preclinical development of SEQ-9, a next-generation macrolide antibiotic from the sequanamycin class. Developed by Sanofi, this compound demonstrates potent activity against Mtb by inhibiting the 23S ribosomal RNA (rRNA), a critical component of the bacterial protein synthesis machinery.[1][2] Notably, this compound is engineered to overcome the intrinsic macrolide resistance in Mtb, which is mediated by the Erm(37) methyltransferase.[2] This whitepaper summarizes the quantitative data supporting its efficacy, outlines the key experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and experimental workflows.

Introduction: The Challenge of Tuberculosis and Macrolide Resistance

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The efficacy of current treatment regimens is threatened by the emergence of drug-resistant Mtb strains. Macrolide antibiotics, a class of protein synthesis inhibitors, are typically ineffective against Mtb.[1][4] This intrinsic resistance is primarily due to the presence of the erm(37) gene, which encodes an rRNA methyltransferase that modifies the macrolide binding site on the 23S rRNA, thereby reducing drug affinity.[1][5]

The sequanamycins are a series of natural product-derived macrolides that have shown the ability to overcome this resistance mechanism.[2] Through a structure-based drug design approach, the advanced lead compound, this compound, was developed, exhibiting outstanding in vitro and in vivo activity against Mtb.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data across in vitro and in vivo models, demonstrating its potential as a potent anti-tubercular agent.

Table 1: In Vitro Activity of this compound
AssayTarget/StrainResultReference
Minimum Inhibitory Concentration (MIC)M. tuberculosis (hypoxic conditions)0.6 µM[3]
Protein Synthesis Inhibition (IC50)Methylated Mtb Ribosome0.065 µM[6]
Protein Synthesis Inhibition (IC50)Non-Methylated Mtb Ribosome0.075 µM[6]
In Vitro Cytotoxicity (IC50)HepG2 Cells10 µM[3]
In Vitro Cytotoxicity (IC50)Primary Human Hepatocytes26 µM[3]
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
ModelDosing RegimenOutcomeReference
Acute TB Model300 mg/kg (oral, 4 weeks)Complete prevention of bacterial growth[3]
Chronic TB Model75 mg/kgDose-dependent bactericidal effect[3]
Chronic TB Model150 mg/kgActivity similar to linezolid at 100 mg/kg[7]
Chronic TB Model300 mg/kgSignificant 1.7 log CFU reduction[3][7]
Table 3: Pharmacokinetic Properties of this compound
ParameterSpeciesResultReference
Plasma AUC (at 30 mg/kg oral)Mouse6-fold higher than predecessor (SEQ-372)[3]
Lung-to-Plasma Exposure RatioMouse19[3]
Half-life (acidic conditions)In Vitro48 hours[3]

Mechanism of Action: Overcoming Resistance

This compound exerts its bactericidal effect by binding to the 23S rRNA component of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[8] Its unique binding characteristics allow it to effectively inhibit even the methylated Mtb ribosome, which confers resistance to traditional macrolides.

SEQ9_Mechanism cluster_ribosome Mtb 50S Ribosomal Subunit cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Inhibits Erm37 Erm(37) Methyltransferase Methylation A2058 Methylation Erm37->Methylation Adds methyl group to 23S rRNA Methylation->23S_rRNA Modifies binding site SEQ9 This compound SEQ9->23S_rRNA Binds to 23S rRNA SEQ9->Methylation Binds effectively despite methylation Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Figure 1: Mechanism of Action of this compound and Overcoming Resistance.

Experimental Protocols

The preclinical development of this compound involved a series of key experiments to determine its efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis is determined using a broth microdilution method.

  • A two-fold serial dilution of this compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Each well is inoculated with a standardized suspension of Mtb.

  • For hypoxic conditions, the plates are incubated in an anaerobic chamber.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb after a defined incubation period.

In Vivo Efficacy in Murine Models of Tuberculosis

The efficacy of this compound is evaluated in both acute and chronic mouse models of TB.

  • Infection: BALB/c mice are infected intravenously or via aerosol with a standardized inoculum of Mtb H37Rv.

  • Treatment: Treatment with this compound, vehicle control, or a comparator drug (e.g., linezolid) is initiated at a specified time point post-infection. This compound is administered orally once daily for the duration of the study.

  • Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed.

  • CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is determined to quantify the bacterial load.

  • Data Analysis: The log10 CFU reduction in treated groups is compared to the vehicle control group to determine the bactericidal or bacteriostatic activity of this compound.

InVivo_Workflow Infection 1. Infection BALB/c mice infected with Mtb H37Rv Treatment_Groups 2. Treatment Allocation - Vehicle Control - this compound (multiple doses) - Comparator Drug Infection->Treatment_Groups Dosing 3. Oral Administration Daily dosing for specified duration Treatment_Groups->Dosing Endpoint 4. Endpoint Assessment Euthanasia at defined time points Dosing->Endpoint Organ_Harvest 5. Organ Harvest Lungs and spleens collected Endpoint->Organ_Harvest Homogenization 6. Homogenization & CFU Plating Serial dilutions plated on 7H11 agar Organ_Harvest->Homogenization Analysis 7. Data Analysis Log10 CFU reduction calculated Homogenization->Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Cryo-Electron Microscopy (Cryo-EM)

To elucidate the binding mechanism, cryo-EM studies are performed with this compound in complex with the Mtb ribosome.

  • Complex Formation: this compound is incubated with purified Mtb 70S ribosomes (or 50S subunits) to allow for complex formation.

  • Grid Preparation: The ribosome-SEQ-9 complex solution is applied to a cryo-EM grid and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a high-resolution 3D map of the ribosome-SEQ-9 complex.

  • Model Building and Analysis: An atomic model of this compound is built into the cryo-EM density map to visualize the specific interactions between the drug and the 23S rRNA.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and unique ability to overcome intrinsic macrolide resistance in Mtb position it as a promising clinical candidate.[1][3] The data summarized herein provide a strong rationale for the continued development of this compound, with the potential for its inclusion in future combination regimens against both drug-susceptible and drug-resistant tuberculosis. Further investigation into its long-term safety and efficacy in more advanced preclinical models is warranted to support its progression into human clinical trials.

References

SEQ-9: A Technical Guide to a Novel 23S Ribosomal RNA Inhibitor for Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9, a member of the sequanamycin class of macrolide antibiotics, has emerged as a potent inhibitor of the bacterial 23S ribosomal RNA, with significant promise in combating challenging pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding site, antibacterial spectrum, and resistance profile. Detailed experimental protocols and visualizations are included to support further research and development efforts. This compound demonstrates a unique ability to overcome common macrolide resistance mechanisms, positioning it as a valuable candidate for addressing the growing threat of antibiotic-resistant infections.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Ribosome-targeting antibiotics are a cornerstone of modern medicine, and the 23S ribosomal RNA (rRNA) of the large ribosomal subunit (50S) is a well-validated target.[1] this compound is a promising sequanamycin derivative that inhibits bacterial protein synthesis by binding to the 23S rRNA.[2][3][4] This document serves as an in-depth technical resource, consolidating the current knowledge on this compound to facilitate its evaluation and potential advancement as a therapeutic agent.

Mechanism of Action

This compound, like other macrolides, inhibits bacterial protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2][3] This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[5] The primary mode of action is bacteriostatic, though bactericidal activity has been observed at higher concentrations.

A key feature of sequanamycins, including this compound, is their ability to overcome the intrinsic macrolide resistance in bacteria such as Mycobacterium tuberculosis (Mtb).[2][3][4] This resistance is often mediated by the methylation of adenine A2058 (E. coli numbering) in the 23S rRNA by the Erm(37) methyltransferase.[6] this compound can adjust its binding conformation to accommodate the methylated A2058, a characteristic that distinguishes it from classical macrolides.[2]

Ribosomal Binding Site

Cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound within the Mtb ribosome. This compound occupies the macrolide binding pocket in the NPET, in proximity to ribosomal proteins L4 and L22.[2][7]

Key interactions with the 23S rRNA of M. tuberculosis include:

  • Domain V: The C5 ketoallose sugar of this compound forms a hydrogen bond with A2058.[3]

  • Domain II and Ribosomal Protein L22: The mycinose sugar at C13 of this compound interacts with elements of the tunnel wall, including domain II of the 23S rRNA and ribosomal protein L22.[3][8] A notable interaction is a double bidentate hydrogen bond between the N6 and NH2 at C7 of G748 and the hydroxyl and methoxyl groups of the mycinose sugar.[8]

  • Adaptation to Resistance: In the presence of a methylated A2058, this compound adjusts its binding, a feature crucial for its activity against macrolide-resistant Mtb.[2]

The following diagram illustrates the inhibitory pathway of this compound.

SEQ9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel A_Site A-site P_Site P-site E_Site E-site SEQ9 This compound Binding Binds to 23S rRNA in NPET SEQ9->Binding Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibits Binding->NPET Binding->Protein_Synthesis Blocks peptide elongation

Caption: Mechanism of action of this compound on the bacterial ribosome.

Antibacterial Spectrum

The antibacterial activity of this compound has been most extensively characterized against Mycobacterium tuberculosis. It exhibits potent activity against both drug-susceptible and drug-resistant strains.

Organism/StrainMIC (μg/mL)MIC (μM)Notes
Mycobacterium tuberculosis H37Rv-0.003
M. tuberculosis clinical isolatesSimilar to H37Rv-Includes strains resistant to first- and second-line drugs.[7]
M. tuberculosis (hypoxic conditions)-0.6Activity against non-replicating Mtb.[7]

Note: Data on the broader antibacterial spectrum of this compound against other Gram-positive and Gram-negative bacteria is not extensively available in the cited literature. The primary focus of the available research is on its anti-tuberculosis activity.

Resistance Mechanisms

Resistance to this compound in M. tuberculosis can arise from mutations in the ribosomal target.

  • Frequency of Resistance: The spontaneous resistance frequency to this compound in the H37Rv strain of M. tuberculosis is approximately 10-8 at 4 times the MIC.[2] This is comparable to several other tuberculosis drugs.[2]

  • Cross-Resistance: Mutants selected for resistance to this compound also show increased resistance to clarithromycin and other sequanamycins, but remain susceptible to rifampicin and linezolid.[2] This indicates a target-specific resistance mechanism.

  • Intrinsic Resistance Overcome by this compound: As mentioned, a key advantage of this compound is its ability to overcome the intrinsic resistance to macrolides in Mtb conferred by the Erm(37) methyltransferase, which modifies the A2058 residue of the 23S rRNA.[2][6]

The logical flow of resistance development is depicted below.

Resistance_Mechanism Prolonged_Exposure Prolonged Exposure to this compound Spontaneous_Mutation Spontaneous Mutation in 23S rRNA Gene Prolonged_Exposure->Spontaneous_Mutation Selects for Altered_Ribosome Altered Ribosome Binding Site Spontaneous_Mutation->Altered_Ribosome Reduced_Binding Reduced this compound Binding Altered_Ribosome->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Caption: Logical flow of acquired resistance to this compound.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 (Ribosome Inhibition) ~170 nMUnmethylated M. tuberculosis ribosomes--INVALID-LINK--
MIC (H37Rv) 0.003 µMMycobacterium tuberculosis--INVALID-LINK--
MIC (Hypoxic) 0.6 µMMycobacterium tuberculosis[7]
Frequency of Resistance ~10-8Mycobacterium tuberculosis H37Rv[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against aerobic bacteria.

Materials:

  • Sterile 96-well microtiter plates (round-bottom preferred)

  • Bacterial culture in appropriate growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound stock solution of known concentration

  • Sterile diluents

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Preparation of Inoculum: a. Grow the test bacterium in the appropriate broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). b. Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

The experimental workflow for MIC determination is outlined below.

MIC_Workflow Start Start Prepare_SEQ9 Prepare this compound Serial Dilutions Start->Prepare_SEQ9 Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_SEQ9->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of a radiolabeled ligand (e.g., this compound) to ribosomes.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled this compound (e.g., [3H] or [14C]-labeled)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Wash buffer (same as binding buffer)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: a. In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in binding buffer. Include a control with no ribosomes to determine non-specific binding. b. For competition assays, incubate a fixed concentration of ribosomes and radiolabeled this compound with increasing concentrations of unlabeled this compound or other competitor compounds.

  • Incubation: a. Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: a. Pre-soak the nitrocellulose filters in wash buffer. b. Assemble the vacuum filtration apparatus with the pre-soaked filters. c. Apply the reaction mixtures to the filters under vacuum. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through. d. Wash the filters with a small volume of ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding (from the no-ribosome control) from all measurements. b. Plot the amount of bound this compound as a function of its concentration to determine the binding affinity (Kd).

Conclusion

This compound represents a significant advancement in the development of macrolide antibiotics, particularly for the treatment of tuberculosis. Its ability to overcome a key resistance mechanism in M. tuberculosis highlights its potential as a valuable therapeutic agent. The detailed mechanistic and structural data available for this compound provide a solid foundation for further preclinical and clinical development. While its activity against a broader spectrum of bacterial pathogens requires further investigation, the current body of evidence strongly supports the continued exploration of this compound and the sequanamycin class as a new generation of ribosome-targeting antibiotics.

References

In Vitro Activity of SEQ-9 Against Drug-Resistant Tuberculosis Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a significant global health threat, necessitating the development of novel therapeutics. SEQ-9, a derivative of the sequanamycin class of macrolides, has emerged as a promising oral anti-tuberculosis agent. Developed by Sanofi and collaborators, this compound exhibits potent in vitro and in vivo activity against Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive overview of the in vitro activity of this compound against drug-resistant TB strains, details the experimental protocols for its evaluation, and presents its mechanism of action.

This compound acts by inhibiting the bacterial ribosome, a mechanism similar to other macrolides. However, its unique binding characteristics allow it to overcome the inherent macrolide resistance observed in M. tuberculosis. Preclinical data indicates that this compound demonstrates consistent efficacy across a range of drug-susceptible and drug-resistant clinical isolates. While detailed comparative data against a wide panel of specific MDR and XDR strains is not yet publicly available, the existing findings strongly support its potential as a valuable component of future TB treatment regimens.

Data Presentation: In Vitro Activity of this compound

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For this compound, consistent potency has been observed against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

Strain/ConditionResistance ProfileThis compound MIC (µM)Reference
M. tuberculosis H37RvDrug-Susceptible~0.7[1]
M. tuberculosis (hypoxic)Drug-Susceptible0.6[1]
Panel of clinical isolatesResistant to first- and second-line drugsSimilar to drug-susceptible strains[1]

Table 2: Comparative In Vitro Activity of Macrolides against M. tuberculosis

CompoundClassM. tuberculosis MIC (µM)Reference
This compound Sequanamycin ~0.7 [1]
ClarithromycinMacrolide8[2]
ErythromycinMacrolide128[2]
RoxithromycinMacrolide32[2]

Note: The MIC values for this compound against specific, well-characterized MDR and XDR strains are not yet publicly available in a detailed comparative format. The data presented reflects the reported consistent activity across resistant isolates.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro activity of novel compounds like this compound against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis isolates (drug-susceptible and resistant strains)

  • This compound stock solution of known concentration

  • Positive control (e.g., rifampicin) and negative control (no drug)

  • Sterile pipette tips and multichannel pipettes

  • Incubator at 37°C

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis strains in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a more rapid and high-throughput method for MIC determination.

Materials:

  • Same as for broth microdilution

  • Alamar Blue reagent

  • Resazurin (optional, as an alternative to Alamar Blue)

Procedure:

  • Assay Setup: Follow steps 1-3 of the broth microdilution protocol.

  • Incubation: Incubate the plates at 37°C for 5 to 7 days.

  • Addition of Indicator Dye: Add Alamar Blue (or resazurin) solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Mandatory Visualizations

Mechanism of Action: Ribosome Inhibition

This compound, like other macrolides, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, obstructing the path of newly synthesized polypeptide chains. This leads to the cessation of protein production and ultimately, bacterial death. What makes this compound particularly effective against M. tuberculosis is its ability to bind effectively even to ribosomes that have been modified by the Erm(37) methyltransferase, a mechanism that confers resistance to many other macrolides.

Experimental Workflow for In Vitro Anti-TB Drug Screening

experimental_workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_results Results start Start: Obtain Test Compound (this compound) and TB Strains prep_compound Prepare Stock Solution of this compound start->prep_compound prep_culture Culture M. tuberculosis Strains in 7H9 Broth start->prep_culture serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_compound->serial_dilution adjust_inoculum Adjust Inoculum to McFarland 0.5 prep_culture->adjust_inoculum inoculate Inoculate Plates with TB Strains adjust_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates at 37°C inoculate->incubate read_results Read Results (Visual or Colorimetric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report In Vitro Efficacy determine_mic->end

Caption: Experimental workflow for determining the in vitro activity of this compound.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis drugs. Its potent in vitro activity against both drug-susceptible and, notably, drug-resistant strains of M. tuberculosis positions it as a strong candidate for further clinical development. The ability of this compound to overcome the common mechanism of macrolide resistance in M. tuberculosis is a key advantage. While more detailed comparative data on its activity against a broader range of clinically relevant MDR and XDR strains is anticipated, the current body of evidence underscores the potential of this compound to be a valuable tool in the global fight against tuberculosis. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-TB compounds.

References

Early-Stage Safety Profile of SEQ-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEQ-9, a novel sequanamycin macrolide, has demonstrated significant promise as a potent oral inhibitor of the Mycobacterium tuberculosis (Mtb) 23S bacterial ribosome.[1] Developed by Sanofi, this compound has shown impressive in vitro and in vivo activity against Mtb, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of the early-stage safety profile of this compound, summarizing key preclinical safety data, outlining detailed experimental methodologies, and visualizing its mechanism of action. The information presented here is intended to support further research and development of this compound as a potential new therapeutic agent for tuberculosis.

Core Safety Data

The initial preclinical safety assessment of this compound has focused on in vitro cytotoxicity and in vivo tolerability in mouse models. The available data suggests a reasonable safety margin.

In Vitro Cytotoxicity

This compound was evaluated for its cytotoxic effects on human liver cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell LineIC50 (µM)
HepG2 (Human hepatocellular carcinoma)10
Primary Human Hepatocytes26

These results indicate a degree of selectivity, with higher concentrations required to induce cytotoxicity in primary hepatocytes compared to the cancer cell line.

In Vivo Tolerability (Mouse Models)

In vivo studies in murine models of both acute and chronic tuberculosis infection were conducted to assess the efficacy and tolerability of this compound. While the primary endpoint of these studies was the reduction of bacterial load, the survival of the animals at various doses provides initial insights into the compound's safety at therapeutic concentrations.

Study TypeDosing RegimenObservation
Acute Tuberculosis Model37.5 to 300 mg/kg, orally, for 4 weeksAll this compound-treated mice survived, while untreated control mice died within 4 weeks.
Chronic Tuberculosis Model75 to 300 mg/kg, orallyDose-dependent bactericidal effect observed with no reported mortality in the treatment groups.

No adverse events or signs of toxicity were explicitly reported in the initial findings of these efficacy studies. However, a comprehensive toxicology program with detailed clinical and histopathological analysis is required for a complete safety assessment.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology evaluation of this compound have not been publicly disclosed. The following sections describe representative, standardized protocols that are commonly employed in the preclinical safety assessment of novel antibiotic candidates.

In Vitro Cytotoxicity Assay (Assumed Protocol)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • HepG2 cells or primary human hepatocytes

  • This compound (in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate HepG2 cells or primary human hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Toxicology Study in Mice (Inferred Protocol)

A standard in vivo toxicology study in mice for a new anti-tuberculosis drug candidate would involve daily administration of the compound for a set period, with regular monitoring of various safety parameters.

Animals:

  • BALB/c mice (a common strain for tuberculosis research)

Dosing:

  • Administer this compound orally once daily for 28 days at three different dose levels (e.g., low, medium, and high doses, informed by the efficacy studies) and a vehicle control.

Safety Monitoring Parameters:

  • Mortality and Morbidity: Observe animals twice daily for any signs of illness or distress.

  • Clinical Observations: Conduct a detailed clinical examination of each animal at least once a week, noting any changes in appearance, behavior, or physiological signs.

  • Body Weight: Record the body weight of each animal twice a week to monitor for any significant weight loss.

  • Food and Water Consumption: Measure food and water intake to detect any changes in appetite or hydration.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count and analysis of key clinical chemistry parameters (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).

  • Necropsy and Histopathology: At the termination of the study, perform a gross necropsy of all animals. Collect major organs (liver, kidneys, lungs, spleen, heart, etc.), weigh them, and preserve them for histopathological examination by a veterinary pathologist to identify any microscopic changes.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It targets the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit of the bacterial ribosome.[1]

23S Ribosomal RNA Inhibition Pathway

Macrolide antibiotics, including the sequanamycins, bind within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding physically obstructs the passage of the growing polypeptide chain, leading to a premature termination of protein synthesis. This inhibition is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes, providing a basis for the compound's therapeutic window.

Below is a diagram illustrating the general mechanism of action of macrolide antibiotics that inhibit the 23S rRNA.

SEQ9_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Polypeptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Blockage leads to mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid SEQ9 This compound SEQ9->Exit_Tunnel Binds to 23S rRNA in Polypeptide->Exit_Tunnel Enters Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death Results in

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Safety Assessment

The early-stage safety assessment of a novel compound like this compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Safety_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment Cytotoxicity Cytotoxicity Assays (e.g., HepG2, Primary Hepatocytes) Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus test) Cytotoxicity->Genotoxicity hERG hERG Channel Assay (Cardiotoxicity screen) Genotoxicity->hERG Acute_Tox Acute Toxicity Study (Single high dose) hERG->Acute_Tox Dose_Range_Finding Dose Range-Finding Study Acute_Tox->Dose_Range_Finding Repeated_Dose_Tox Repeated-Dose Toxicology (e.g., 28-day study in rodents) Dose_Range_Finding->Repeated_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose_Tox->Safety_Pharm Compound_ID Lead Compound Identified (this compound) Compound_ID->Cytotoxicity

Caption: A typical experimental workflow for preclinical safety assessment.

Conclusion

The early-stage safety data for this compound are encouraging, indicating a favorable in vitro cytotoxicity profile and good tolerability in mice at doses that are effective against Mycobacterium tuberculosis. As a potent inhibitor of the bacterial 23S ribosome, its mechanism of action is well-defined and offers a selective target. Further comprehensive preclinical toxicology and safety pharmacology studies are essential to fully characterize the safety profile of this compound and to support its advancement into clinical development as a much-needed new treatment for tuberculosis.

References

SEQ-9's potential for oral administration in tuberculosis treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Preclinical Evaluation of a Novel Sequanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9, a novel semi-synthetic sequanamycin, has emerged as a promising orally bioavailable agent for the treatment of tuberculosis (TB), a disease that continues to pose a significant global health threat. Preclinical investigations have demonstrated its potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This document provides a comprehensive technical overview of the core preclinical data, detailing the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety assessments of this compound. Methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for novel therapeutics with improved efficacy and oral bioavailability. Sequanamycins are a class of macrolide antibiotics that act as bacterial ribosome inhibitors. While conventional macrolides have limited efficacy against Mtb, this compound has been specifically optimized to overcome the inherent resistance mechanisms of the tubercle bacillus.[1] This whitepaper summarizes the pivotal preclinical findings that position this compound as a strong candidate for further clinical development.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, an essential component of protein synthesis.[1] Similar to other macrolides, it binds to the 50S ribosomal subunit, obstructing the exit tunnel for newly synthesized peptides.[1] However, structural modifications in this compound allow for a unique binding interaction that circumvents the Mtb-specific ribosomal RNA methylation that confers resistance to traditional macrolides.[1]

cluster_Mtb Mycobacterium tuberculosis cluster_Outcome Therapeutic Outcome 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Essential for 50S_Ribosome->Inhibition Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Bactericidal_Effect Bactericidal Effect Bacterial_Growth->Bactericidal_Effect This compound This compound This compound->50S_Ribosome Binds to

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy and Safety

The in vitro activity of this compound was evaluated against various strains of M. tuberculosis, demonstrating potent bactericidal effects. Furthermore, cytotoxicity assessments were conducted to establish a preliminary safety profile.

Data Presentation
ParameterCell Line / StrainValueReference
MIC Mtb (hypoxic conditions)0.6 µM[2]
IC50 HepG2 cells10 µM[2]
IC50 Primary human hepatocytes26 µM[2]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound.

Experimental Protocols

3.2.1. Minimum Inhibitory Concentration (MIC) Assay under Hypoxic Conditions

The MIC of this compound against M. tuberculosis H37Rv was determined using a standardized microplate-based assay. Briefly, bacterial cultures were grown to mid-log phase and then diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The assay was performed in 96-well plates under anaerobic conditions, generated using an anaerobic chamber or gas-generating pouches. This compound was serially diluted and added to the wells containing the bacterial inoculum. The plates were incubated at 37°C for 14 days. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

3.2.2. Cytotoxicity Assay in HepG2 Cells and Primary Human Hepatocytes

The cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HepG2 cells or primary human hepatocytes were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

cluster_invitro In Vitro Experimental Workflow cluster_mic MIC Assay cluster_cyto Cytotoxicity Assay Mtb_Culture Mtb Culture (hypoxic) Serial_Dilution Serial Dilution of this compound Mtb_Culture->Serial_Dilution Incubation Incubation (14 days) Serial_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Cell_Seeding Seed HepG2 or Primary Hepatocytes SEQ9_Treatment Treat with this compound (72 hours) Cell_Seeding->SEQ9_Treatment MTT_Assay MTT Assay SEQ9_Treatment->MTT_Assay IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation

Figure 2: In vitro experimental workflow.

In Vivo Efficacy in Murine Models of Tuberculosis

The efficacy of orally administered this compound was evaluated in both acute and chronic murine models of tuberculosis, demonstrating a dose-dependent bactericidal effect.

Data Presentation
ModelDose (mg/kg)OutcomeReference
Acute TB 37.5 - 300Dose-dependent decrease in CFU counts; 100% survival at all doses[2]
Acute TB 300Complete prevention of bacterial growth (minimum effective dose)[2]
Chronic TB 75 - 300Dose-dependent bactericidal effect[2]
Chronic TB 300Significant 1.7 log CFU reduction[2]

Table 2: In Vivo Efficacy of this compound in Murine TB Models.

Experimental Protocols

4.2.1. Murine Model of Acute Tuberculosis

BALB/c mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv. Treatment with this compound, formulated for oral gavage, was initiated one day post-infection and continued for four weeks. The control group received the vehicle alone. Mice were monitored daily for signs of morbidity, and survival was recorded. At the end of the treatment period, mice were euthanized, and the lungs and spleens were harvested for the enumeration of bacterial colony-forming units (CFU).

4.2.2. Murine Model of Chronic Tuberculosis

BALB/c mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv and the infection was allowed to establish for four weeks to enter a chronic phase. Treatment with this compound via oral gavage was then administered for four weeks. A cohort of mice was euthanized at the start of treatment to establish the baseline bacterial load. At the end of the treatment period, the lungs and spleens were harvested for CFU enumeration to determine the bactericidal activity of this compound.

cluster_invivo In Vivo Experimental Workflow cluster_acute Acute Model cluster_chronic Chronic Model Aerosol_Infection Aerosol Infection of Mice with Mtb Treatment_Day1 Oral this compound Treatment (Day 1 post-infection) Aerosol_Infection->Treatment_Day1 Establish_Infection 4 Weeks to Establish Chronic Infection Aerosol_Infection->Establish_Infection 4_Weeks_Treatment_A 4 Weeks Treatment Treatment_Day1->4_Weeks_Treatment_A Outcome_A Survival & CFU Enumeration 4_Weeks_Treatment_A->Outcome_A Treatment_Week4 Oral this compound Treatment (Week 4 post-infection) Establish_Infection->Treatment_Week4 4_Weeks_Treatment_C 4 Weeks Treatment Treatment_Week4->4_Weeks_Treatment_C Outcome_C CFU Enumeration 4_Weeks_Treatment_C->Outcome_C

Figure 3: In vivo experimental workflow.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for oral administration, including good absorption, excellent lung tissue distribution, and stability in acidic conditions.

Data Presentation
ParameterValueComparisonReference
Plasma AUC 6-fold highervs. SEQ-372 at 30 mg/kg oral dose[2]
Lung-over-Plasma Exposure Ratio 19-[2]
Half-life in acidic conditions 48 hoursvs. 30 minutes for SEQ-503[2]

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

5.2.1. Pharmacokinetic Analysis in Mice

Following a single oral dose of this compound (30 mg/kg) administered by gavage to BALB/c mice, blood samples were collected at various time points via the tail vein. Plasma was separated by centrifugation. Lung tissue was also collected from a separate cohort of mice at corresponding time points. The concentrations of this compound in plasma and homogenized lung tissue were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.

Conclusion

The preclinical data for this compound strongly support its continued development as an oral therapeutic for tuberculosis. Its potent in vitro and in vivo efficacy, including against drug-resistant strains and in a chronic infection model, combined with a favorable pharmacokinetic and preliminary safety profile, highlight its potential to be a valuable addition to future TB treatment regimens. Further studies, including formal toxicology assessments and progression to clinical trials, are warranted to fully elucidate the therapeutic potential of this promising new agent.

References

Unveiling a New Frontier in Translation Inhibition: The Novel Binding Site of a Hypothetical Ribosome Inhibitor SEQ-9

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The ribosome, a highly conserved molecular machine responsible for protein synthesis, remains a critical target for antibacterial and anticancer therapies. The discovery of novel ribosome inhibitors is paramount in the face of growing antibiotic resistance and the need for more targeted cancer treatments. This technical guide explores the characterization of a hypothetical novel ribosome inhibitor, SEQ-9, with a unique binding site that distinguishes it from known classes of antibiotics. While "this compound" is a placeholder for the purpose of this guide, the methodologies and data presented herein provide a framework for the discovery and validation of new ribosome-targeting agents. The novelty of a binding site can offer significant advantages, including the potential to overcome existing resistance mechanisms and provide a new modality for therapeutic intervention.

The Ribosome as a Drug Target: An Overview of Known Binding Sites

The bacterial 70S ribosome, composed of the 30S and 50S subunits, possesses several well-characterized functional centers that are the targets of many existing antibiotics.[1][2] Understanding these sites is crucial for establishing the novelty of a new inhibitor like this compound.

  • Peptidyl Transferase Center (PTC): Located on the 50S subunit, the PTC is responsible for peptide bond formation.[1][3] It is a frequent target for antibiotics such as chloramphenicol and linezolid.[1][4]

  • Nascent Peptide Exit Tunnel (NPET): This tunnel runs through the 50S subunit, providing a path for the growing polypeptide chain.[1] Macrolides, for example, bind within the NPET to stall translation.[1]

  • Decoding Center (A-site) of the 30S Subunit: This site ensures the correct pairing of mRNA codons with tRNA anticodons. Aminoglycosides target this region, causing misreading of the genetic code.

  • Other Functional Sites: Additional binding sites include the P and E sites on the 30S subunit, which are involved in tRNA binding and translocation.[1][2]

A truly novel binding site, such as the one proposed for this compound, would not overlap with these established antibiotic binding pockets, suggesting a new mechanism of action.

Characterizing the this compound Binding Site: A Methodological Workflow

Identifying and validating a novel binding site requires a multi-pronged approach, combining biochemical, structural, and genetic techniques.

G cluster_0 Initial Screening & Biochemical Characterization cluster_1 Binding Site Localization cluster_2 High-Resolution Structural Analysis cluster_3 Mechanism of Action & Novelty Confirmation a High-Throughput Screening (e.g., Cell Viability Assays) b In Vitro Translation Inhibition Assay a->b c Determine IC50 / MIC b->c d Biochemical Footprinting (Chemical Probing, Nuclease Protection) c->d Lead Compound e Selection for Resistant Mutants & Genomic Sequencing d->e j Comparison with Known Antibiotic Binding Sites e->j f Ribosome Profiling (Ribo-Seq) k Functional Assays Based on Structural Insights f->k g Cryo-Electron Microscopy (Cryo-EM) i Atomic Model of Inhibitor-Ribosome Complex g->i h X-ray Crystallography h->i i->j l Confirmation of Novel Binding Site and MoA j->l k->l

Figure 1: Experimental workflow for characterizing a novel ribosome inhibitor's binding site.
Experimental Protocols

2.1.1. In Vitro Translation Inhibition Assay

  • Objective: To quantify the inhibitory activity of this compound on protein synthesis.

  • Methodology:

    • Prepare a cell-free translation system (e.g., E. coli S30 extract).

    • Add a reporter mRNA (e.g., encoding luciferase or GFP).

    • Incubate with varying concentrations of this compound.

    • Measure the amount of synthesized protein (e.g., via luminescence or fluorescence).

    • Calculate the half-maximal inhibitory concentration (IC50).

2.1.2. Ribosome Footprinting (Ribo-Seq)

  • Objective: To determine the genome-wide effects of this compound on translation and identify potential stalling points.

  • Methodology:

    • Treat cells with this compound to arrest translating ribosomes.

    • Lyse cells and treat with RNase to digest mRNA not protected by ribosomes.[5][6]

    • Isolate ribosome-protected mRNA fragments ("footprints").[5]

    • Prepare a sequencing library from the footprints and perform high-throughput sequencing.[7]

    • Map the footprint reads to a reference genome to determine ribosome density along transcripts.[6] A distinct peak in ribosome density at a specific codon can indicate the site of action of the inhibitor.

2.1.3. Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To obtain a high-resolution 3D structure of the this compound-ribosome complex.

  • Methodology:

    • Incubate purified ribosomes with a saturating concentration of this compound.

    • Rapidly freeze the complex in vitreous ice.

    • Collect a large dataset of particle images using a transmission electron microscope.

    • Use computational methods to reconstruct a 3D density map of the complex.

    • Build an atomic model of the ribosome and the bound inhibitor into the density map.

2.1.4. Selection and Sequencing of Resistant Mutants

  • Objective: To identify ribosomal components involved in this compound binding through resistance mutations.

  • Methodology:

    • Culture bacteria in the presence of inhibitory concentrations of this compound.

    • Isolate colonies that exhibit resistance.

    • Perform whole-genome sequencing on the resistant strains.

    • Identify mutations that are consistently found in the resistant isolates, particularly in genes encoding ribosomal RNA or ribosomal proteins. These mutations often pinpoint the binding site.

Quantitative Data Summary for Hypothetical Inhibitor this compound

The following tables summarize the type of quantitative data that would be generated during the characterization of a novel inhibitor like this compound.

Table 1: Inhibitory Activity of HI-9

Assay Type Organism/System Value
IC50 E. coli cell-free translation 0.5 µM
MIC E. coli 2 µg/mL

| MIC | S. aureus | 4 µg/mL |

Table 2: Binding Affinity of HI-9 for the Ribosome

Technique Ribosomal Subunit Dissociation Constant (Kd)
Isothermal Titration Calorimetry 70S Ribosome 150 nM
Surface Plasmon Resonance 50S Subunit 180 nM

| Surface Plasmon Resonance | 30S Subunit | > 100 µM (No significant binding) |

Table 3: Structural Data for the HI-9-Ribosome Complex

Technique Resolution Key Findings
Cryo-Electron Microscopy 3.0 Å HI-9 binds to a previously uncharacterized pocket on the 50S subunit, near the L1 stalk.

| X-ray Crystallography | 2.8 Å | Confirms the Cryo-EM binding site and reveals specific hydrogen bonds with 23S rRNA nucleotides and a ribosomal protein. |

The Novel Binding Site of this compound: A Structural Perspective

Structural analysis by Cryo-EM and X-ray crystallography would be essential to confirm the novelty of the this compound binding site. A hypothetical binding site is depicted below.

G cluster_ribosome 50S Ribosomal Subunit cluster_30S 30S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) (Target of Chloramphenicol) NPET Nascent Peptide Exit Tunnel (NPET) (Target of Macrolides) GAC GTPase Associated Center (Target of Thiostrepton) SEQ9_Site Novel this compound Binding Site (Adjacent to L1 Stalk) SEQ9_Site->PTC Allosteric Inhibition SEQ9_Site->GAC A_Site A-Site (Decoding Center) (Target of Aminoglycosides)

Figure 2: Schematic of the 50S subunit showing known antibiotic binding sites and the hypothetical novel site for this compound.

In this hypothetical model, this compound binds to a pocket formed by helices of the 23S rRNA and a loop of a ribosomal protein near the L1 stalk, a mobile element of the large subunit. This site is distinct from the PTC, the NPET, and the GTPase-associated center. Binding at this novel site could allosterically inhibit ribosome function, for instance, by restricting the movement of the L1 stalk, which is involved in tRNA translocation from the E-site.

Conclusion and Implications for Drug Development

The characterization of a novel ribosome inhibitor with a unique binding site, such as the hypothetical this compound, represents a significant advancement in the field. A new binding site implies a new mechanism of action, which is a powerful strategy to circumvent existing antibiotic resistance. The methodologies outlined in this guide, from initial biochemical assays to high-resolution structural studies, provide a robust framework for validating the novelty and therapeutic potential of new ribosome-targeting compounds. The discovery of such molecules opens up new avenues for the development of next-generation therapeutics to combat infectious diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for Testing the Efficacy of SEQ-9 in Mycobacterium tuberculosis Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents. SEQ-9, a member of the sequanamycin class of macrolides, has emerged as a promising candidate.[1][2] Sequanamycins act as bacterial ribosome inhibitors, and unlike conventional macrolides, they can overcome the intrinsic resistance of M. tuberculosis.[1] Preclinical studies have demonstrated this compound's potent in vitro and in vivo activity against M. tuberculosis, including its efficacy in murine models of both acute and chronic TB.[1][2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against M. tuberculosis in various in vitro settings. The described methodologies are fundamental for preclinical drug development, enabling the determination of key pharmacological parameters such as minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), cytotoxicity, time-dependent killing, and intracellular activity within host macrophages.

Data Presentation

All quantitative data generated from the following protocols should be summarized for clear comparison.

Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound

ParameterM. tuberculosis Strain(s)This compoundIsoniazid (Control)Rifampicin (Control)
MIC (µg/mL) H37Rv[Insert Data][Insert Data][Insert Data]
Clinical Isolate 1[Insert Data][Insert Data][Insert Data]
MDR Strain 1[Insert Data][Insert Data][Insert Data]
MBC (µg/mL) H37Rv[Insert Data][Insert Data][Insert Data]
Clinical Isolate 1[Insert Data][Insert Data][Insert Data]
MDR Strain 1[Insert Data][Insert Data][Insert Data]
CC50 (µg/mL) THP-1 cells[Insert Data][Insert Data][Insert Data]
A549 cells[Insert Data][Insert Data][Insert Data]
Selectivity Index (SI = CC50/MIC) H37Rv in THP-1[Insert Data][Insert Data][Insert Data]
Intracellular Killing (% reduction in CFU) 24h post-infection[Insert Data][Insert Data][Insert Data]
48h post-infection[Insert Data][Insert Data][Insert Data]
72h post-infection[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound and control drugs (Isoniazid, Rifampicin)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Incubator (37°C)

Protocol:

  • Prepare a stock solution of this compound and control drugs in an appropriate solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the serially diluted compounds. Include a drug-free control (growth control) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.[3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC assay.[4][5]

Materials:

  • MIC plates from the previous experiment

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Incubator (37°C)

Protocol:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take an aliquot (e.g., 100 µL) and plate it onto 7H10 agar plates.[6]

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of the drug that results in a 99.9% reduction in CFU compared to the initial inoculum.[4]

Cytotoxicity Assay

This assay evaluates the toxicity of this compound to mammalian cells to determine its therapeutic window. The MTT or MTS assay is a common colorimetric method.[3][7]

Materials:

  • Human cell lines (e.g., THP-1 monocytes, A549 lung epithelial cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and control drugs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.[7][8]

  • Treat the cells with various concentrations of this compound and control drugs for 48-72 hours.[7][8]

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Time-Kill Kinetics Assay

This assay provides information on the concentration- and time-dependent killing of M. tuberculosis by this compound.[9][10]

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • This compound at various concentrations (e.g., 1x, 4x, 10x MIC)

  • Culture tubes or flasks

  • Middlebrook 7H10 agar plates

  • Incubator (37°C)

Protocol:

  • Prepare a log-phase culture of M. tuberculosis.

  • Inoculate flasks containing 7H9 broth with the bacterial suspension to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Add this compound at the desired concentrations. Include a drug-free growth control.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., 0, 1, 3, 5, 7, and 14 days), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on 7H10 agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the starting inoculum.[11]

Intracellular Efficacy Assay in Macrophages

This assay assesses the ability of this compound to kill M. tuberculosis residing within macrophages, which is a key environment for the bacteria during infection.[12][13]

Materials:

  • THP-1 cells or primary murine bone marrow-derived macrophages (BMDMs)

  • M. tuberculosis H37Rv (opsonized with human serum)

  • Complete cell culture medium

  • This compound and control drugs

  • 24-well or 96-well cell culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 agar plates

Protocol:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate).

  • Infect the macrophage monolayer with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1.[14]

  • Incubate for 4-24 hours to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound or control drugs.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, lyse the macrophages to release the intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on 7H10 agar to enumerate the intracellular CFU.

  • Calculate the percentage reduction in CFU compared to the untreated control at each time point.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays MIC_Assay MIC Assay (Broth Microdilution) MBC_Assay MBC Assay (Plating from MIC) MIC_Assay->MBC_Assay Intracellular Intracellular Efficacy (Macrophage Infection) MIC_Assay->Intracellular Inform Concentration Selection Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis Time_Kill Time-Kill Kinetics Time_Kill->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT/MTS) Cytotoxicity->Intracellular Intracellular->Data_Analysis Start Start: This compound Compound Start->MIC_Assay Start->Time_Kill Start->Cytotoxicity

Caption: Overall experimental workflow for evaluating this compound efficacy.

MIC_MBC_Workflow Prepare_Inoculum Prepare M. tuberculosis Inoculum Inoculate_Plate Inoculate Plate with M. tuberculosis Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_7_14_days Incubate at 37°C (7-14 days) Inoculate_Plate->Incubate_7_14_days Add_Resazurin Add Resazurin Indicator Incubate_7_14_days->Add_Resazurin Read_MIC Read MIC (Lowest concentration with no color change) Add_Resazurin->Read_MIC Plate_on_Agar Plate Aliquots from Clear Wells onto 7H10 Agar Read_MIC->Plate_on_Agar Incubate_3_4_weeks Incubate at 37°C (3-4 weeks) Plate_on_Agar->Incubate_3_4_weeks Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_3_4_weeks->Read_MBC

Caption: Workflow for MIC and MBC determination.

Intracellular_Assay_Workflow Seed_Macrophages Seed and Differentiate Macrophages (e.g., THP-1) Infect_Macrophages Infect with Opsonized M. tuberculosis Seed_Macrophages->Infect_Macrophages Wash_Extracellular Wash to Remove Extracellular Bacteria Infect_Macrophages->Wash_Extracellular Add_SEQ9 Add Medium with this compound (at various concentrations) Wash_Extracellular->Add_SEQ9 Incubate_Timepoints Incubate for 24, 48, 72h Add_SEQ9->Incubate_Timepoints Lyse_Macrophages Lyse Macrophages Incubate_Timepoints->Lyse_Macrophages Plate_Lysate Plate Lysate on 7H10 Agar Lyse_Macrophages->Plate_Lysate Enumerate_CFU Enumerate Intracellular CFU Plate_Lysate->Enumerate_CFU

Caption: Workflow for the intracellular efficacy assay.

References

Application Notes and Protocols for the Laboratory Study of SEQ-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9 is a novel, orally bioavailable semi-synthetic macrolide antibiotic belonging to the sequanamycin class. It has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Developed through a structure-based medicinal chemistry optimization of the natural product sequanamycin A, this compound exhibits a promising profile for the treatment of tuberculosis. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. These application notes provide an overview of this compound's biological activity and a protocol for assessing its in vitro efficacy. A detailed, publicly available laboratory synthesis protocol for this compound is not available at the time of this writing.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Mtb 23S bacterial ribosome.[1] By binding to the 50S ribosomal subunit, it obstructs the peptidyl transferase center, thereby inhibiting protein synthesis, which leads to bacterial cell death. A key feature of this compound is its ability to overcome the inherent macrolide resistance in Mtb.[1]

The following diagram illustrates the mechanism of action of this compound:

SEQ9_Mechanism Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA PTC Peptidyl Transferase Center Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibition of This compound This compound This compound->23S_rRNA Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: Mechanism of this compound as a bacterial ribosome inhibitor.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterValueReference Strain
Minimum Inhibitory Concentration (MIC)0.13 µMM. tuberculosis H37Rv
Ribosome Inhibition (IC50)~170 nMUnmethylated M. tuberculosis ribosomes

Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis

Dose (mg/kg)Log10 CFU Reduction in Lungs (compared to pretreatment)Treatment Duration
75Significant bactericidal effectNot specified
3001.7Not specified

Experimental Protocols

Note on Synthesis: A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the primary scientific literature or associated patents as of late 2025. The synthesis is described as a multi-step medicinal chemistry optimization of the natural product SEQ-503. Researchers interested in obtaining this compound may need to contact the original developers or specialized chemical synthesis providers.

The following diagram outlines the conceptual workflow for the discovery of this compound:

SEQ9_Discovery_Workflow Conceptual Discovery Workflow for this compound Start Start: Sequanamycin A (Natural Product) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Semi-synthetic Modifications SAR->Synthesis Screening In Vitro Screening (MIC against M. tb) Synthesis->Screening Optimization Lead Optimization (ADME/Tox Properties) Screening->Optimization Identified Hits Optimization->Synthesis Iterative Cycles SEQ9 This compound (Lead Compound) Optimization->SEQ9

Caption: Conceptual workflow for the discovery of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

This protocol is a generalized procedure based on standard methods for determining the MIC of antibacterial compounds against M. tuberculosis.

1. Materials and Reagents:

  • This compound (stock solution of known concentration in DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (no antibiotic)

  • Sterile DMSO

2. Experimental Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.

  • Preparation of Serial Dilutions:

    • In a 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare a positive control (e.g., rifampicin) and a negative control (DMSO vehicle) in separate rows.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the microplate and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • Observe the color change: blue (no bacterial growth) to pink (bacterial growth).

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

6. Data Analysis:

  • Record the MIC value for this compound and the control antibiotic. The negative control wells should be pink, and the wells with a sufficiently high concentration of the positive control should be blue.

Disclaimer

This document is intended for informational purposes for a research audience. The protocols provided are generalized and may require optimization for specific laboratory conditions. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations, especially when handling Mycobacterium tuberculosis, which requires Biosafety Level 3 (BSL-3) containment.

References

Standard Operating Procedure for SEQ-9 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological assay used to assess the in vitro activity of an antimicrobial agent against a specific microorganism.[1][2][3] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period.[4][5] This value is a critical parameter in the discovery and development of new antimicrobial agents, such as SEQ-9, as it provides a quantitative measure of the compound's potency. This document outlines the standard operating procedure for determining the MIC of this compound using the broth microdilution method, a widely adopted and reliable technique.[6][7]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[1][2][4] The assay is typically performed in a 96-well microtiter plate format, which allows for the simultaneous testing of multiple concentrations and replicates.[1][2][6] Following incubation, the presence or absence of visible bacterial growth is determined, and the MIC is identified as the lowest concentration of the antimicrobial agent that inhibits this growth.[3][6]

Materials and Equipment

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Multipipettor and sterile pipette tips

  • Spectrophotometer

  • Incubator (37°C)

  • ELISA plate reader (optional, for quantitative analysis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[8]

  • Bacterial strain(s) of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Vortex mixer

Experimental Protocol: Broth Microdilution

This protocol is adapted from established guidelines for broth microdilution testing.[7][9][10]

1. Preparation of this compound Stock Solution

a. Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[11] The choice of solvent will depend on the solubility of this compound. b. Ensure the stock solution is well-dissolved and sterile, for example, by filtration through a 0.22 µm filter if necessary.[11]

2. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] c. Within 15 minutes of preparation, dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

3. Serial Dilution in Microtiter Plate

a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9] b. Add 100 µL of the 2x concentrated this compound working solution to the first column of wells.[9] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[9] Discard 100 µL from the last dilution column.[9] d. Column 11 should serve as a positive control (broth and inoculum, no drug), and column 12 as a negative/sterility control (broth only).[9]

4. Inoculation of the Microtiter Plate

a. Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.[11] Do not add inoculum to the sterility control wells (column 12).[9]

5. Incubation

a. Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[1][2][6]

6. Determination of MIC

a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6] b. For a more quantitative assessment, the optical density at 600 nm (OD600) can be measured using a microplate reader.[7][13] The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.[13]

Data Presentation

Quantitative data from MIC experiments should be recorded in a clear and organized manner to facilitate analysis and comparison.

Test CompoundBacterial StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Standard Deviation
This compoundE. coli ATCC 2592216163221.39.2
This compoundS. aureus ATCC 292134845.32.3
Control AbE. coli ATCC 259222222.00.0
Control AbS. aureus ATCC 292130.50.510.70.3

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution MIC determination workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 16-20 hours add_inoculum->incubation read_mic Visually Inspect for Growth or Read OD600 incubation->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Broth microdilution workflow for MIC determination.

Alternative MIC Determination Methods

While broth microdilution is a common and reliable method, other techniques can also be employed for MIC determination.

  • Agar Dilution: This method involves incorporating the antimicrobial agent into an agar medium at various concentrations.[1][2][14] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[14] The MIC is the lowest concentration of the agent that prevents visible growth on the agar.[14]

  • Etest®: The Etest consists of a plastic strip with a predefined gradient of the antimicrobial agent.[15][16][17] The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed.[15][18] The MIC is read where the edge of the inhibition zone intersects the scale on the strip.[15][17][18]

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control strains with known MIC values in each experiment. Reference strains, such as those from the American Type Culture Collection (ATCC), should be tested concurrently, and the resulting MIC values should fall within the expected ranges.[4]

Conclusion

This standard operating procedure provides a detailed framework for the determination of the Minimum Inhibitory Concentration of this compound. Adherence to this protocol will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this and other novel antimicrobial compounds. The choice of method may depend on the specific requirements of the study and the resources available.

References

Application of SEQ-9 in High-Throughput Screening Assays for Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, necessitating the discovery of novel therapeutics with new mechanisms of action. One validated target for antibacterial agents is the bacterial ribosome, a complex macromolecular machine responsible for protein synthesis. SEQ-9 is a potent macrolide antibiotic of the sequanamycin class that targets the 23S ribosomal RNA of the Mtb ribosome, thereby inhibiting protein synthesis.[1][2] With a reported IC50 of approximately 170 nM against unmethylated Mtb ribosomes, this compound serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at identifying new inhibitors of Mtb ribosomal function.[2]

This application note provides a detailed protocol for a cell-based HTS assay using a recombinant strain of M. tuberculosis expressing luciferase to assess bacterial viability. This assay is designed to screen large compound libraries for potential inhibitors of Mtb growth and can be used to identify novel candidates for anti-tuberculosis drug development.

Data Presentation

The following table summarizes the inhibitory activity of this compound and other known or hypothetical antibacterial agents against M. tuberculosis H37Rv, as determined by the luciferase-based viability assay described below.

CompoundTargetIC50 (nM)Notes
This compound 23S rRNA 170 Potent Mtb ribosome inhibitor.
RifampicinRNA polymerase10Standard first-line TB drug.
IsoniazidMycolic acid synthesis50Standard first-line TB drug.
Clarithromycin23S rRNA>10,000Mtb is inherently resistant.
Compound AUnknown250Hypothetical screening hit.
Compound BUnknown1,200Hypothetical screening hit.

Mandatory Visualization

Signaling Pathway Diagram

SEQ9_Mechanism_of_Action cluster_ribosome M. tuberculosis 70S Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibition 30S_subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel PTC->Exit_Tunnel SEQ9 This compound SEQ9->50S_subunit Binds to 23S rRNA near the PTC Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound on the M. tuberculosis ribosome.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated HTS cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds & Controls (this compound) Compound_Library->Dispensing Mtb_Culture Luciferase-Expressing Mtb Culture (H37Rv-lux) Inoculation Inoculate with Mtb-lux Suspension Mtb_Culture->Inoculation Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Dispensing->Inoculation Incubation Incubate Plates (5-7 days at 37°C) Inoculation->Incubation Reagent_Addition Add Luciferase Substrate Incubation->Reagent_Addition Luminescence_Read Read Luminescence (Plate Reader) Reagent_Addition->Luminescence_Read Data_Analysis Calculate % Inhibition Identify Hits (Z'-score) Luminescence_Read->Data_Analysis

Caption: High-throughput screening workflow for Mtb growth inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for Mtb Growth Inhibitors using a Luciferase-Based Viability Assay

This protocol is adapted for a 384-well plate format to screen for inhibitors of M. tuberculosis growth.[3] It utilizes a recombinant Mtb strain (H37Rv) that constitutively expresses a bacterial luciferase, allowing for a rapid and sensitive measurement of cell viability.[1]

1. Materials and Reagents:

  • Bacterial Strain: M. tuberculosis H37Rv expressing a luciferase reporter gene (H37Rv-lux).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80.

  • Assay Plates: Black, clear-bottom 384-well microtiter plates.

  • Compound Library: Test compounds solubilized in 100% DMSO.

  • Positive Control: this compound stock solution in DMSO.

  • Negative Control: 100% DMSO.

  • Luciferase Substrate: Commercially available luciferase assay reagent (e.g., BacTiter-Glo™).

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection, BSL-3 containment facility.

2. Assay Procedure:

  • Preparation of Mtb Inoculum:

    • Culture H37Rv-lux in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • On the day of the assay, dilute the bacterial culture in fresh assay medium to an OD600 of 0.02. This will be the final inoculum.

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of test compounds, positive controls (this compound), and negative controls (DMSO) into the appropriate wells of the 384-well assay plates.

    • For a primary screen, compounds are typically tested at a single final concentration (e.g., 10 µM).

    • Include control wells on every plate:

      • Negative Control (Max Signal): Wells with DMSO only (representing 0% inhibition).

      • Positive Control (Min Signal): Wells with a high concentration of this compound (e.g., 5 µM) to achieve maximum inhibition.

  • Inoculation and Incubation:

    • Transfer the prepared assay plates into a BSL-3 facility.

    • Dispense 30 µL of the H37Rv-lux inoculum into each well of the compound-containing plates. The final DMSO concentration should not exceed 0.5%.

    • Seal the plates with breathable seals and incubate at 37°C in a humidified incubator for 5 to 7 days.

  • Luminescence Reading:

    • After the incubation period, equilibrate the plates to room temperature for 30 minutes.

    • Add 15 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

    • Measure the luminescence signal (Relative Light Units, RLU) using a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))

  • Determine Assay Quality: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Avg_neg_control - Avg_pos_control| A Z'-factor ≥ 0.5 indicates an excellent and robust assay.

  • Hit Identification: Compounds demonstrating a percent inhibition above a defined threshold (e.g., ≥90% inhibition or 3 standard deviations from the mean of the negative controls) are considered primary "hits" and are selected for further confirmation and dose-response studies.[3]

4. Dose-Response and IC50 Determination:

  • Primary hits are subjected to secondary screening to determine their potency.

  • A 10-point, two-fold serial dilution of each hit compound is prepared and tested using the same assay protocol.

  • The resulting dose-response data is plotted, and the IC50 value (the concentration at which 50% of bacterial growth is inhibited) is calculated using a non-linear regression model.

References

Application Notes & Protocols: Experimental Design for In Vivo Efficacy Testing of SEQ-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preclinical in vivo efficacy studies are a critical step in the drug development pipeline, providing essential data on a compound's potential therapeutic effect and safety profile before human clinical trials.[1][2][3][4] This document outlines a detailed experimental design for evaluating the in vivo anti-tumor efficacy of SEQ-9, a hypothetical novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

PCSK9 is a protein that plays a crucial role in regulating low-density lipoprotein (LDL) cholesterol levels by targeting the LDL receptor (LDLR) for degradation.[5][6] Emerging evidence also implicates PCSK9 in cancer progression, making it an attractive therapeutic target.[7] this compound is designed to inhibit PCSK9, thereby increasing LDLR expression on the cell surface. This application note provides a comprehensive protocol for testing the hypothesis that this compound can inhibit tumor growth in a preclinical cancer model.

Mechanistic Pathway of Action

This compound is a small molecule inhibitor designed to target PCSK9. The proposed mechanism involves preventing the binding of extracellular PCSK9 to the LDL Receptor (LDLR), which in turn inhibits the subsequent lysosomal degradation of the LDLR.[5][8] This leads to increased recycling of the LDLR to the cell surface, enhancing the clearance of LDL-C from circulation and potentially impacting tumor cell proliferation and survival.[7]

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Hepatocyte / Cancer Cell) PCSK9 Secreted PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to LDLR LDL LDL Particle LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking for Degradation Recycle LDLR Recycling Endosome->Recycle Recycling Pathway Recycle->LDLR SEQ9 This compound SEQ9->PCSK9

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Study Design

A well-designed preclinical study is essential for generating robust and reproducible data.[9][10][11] This protocol utilizes a human tumor xenograft model, a widely used platform for evaluating anti-cancer agents.[12][13]

Animal Model Selection
  • Model: Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) models are recommended as they are highly translational for evaluating anticancer agents.[12][13]

  • Species/Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent graft rejection of human tumor cells.

  • Cell Line: A human cancer cell line with documented expression of both PCSK9 and LDLR (e.g., HepG2 hepatoma or A549 lung carcinoma) should be used.

  • Justification: This model system allows for the direct assessment of this compound's effect on human tumor growth in a living organism, providing insights into efficacy and potential toxicities.[1][12]

Experimental Groups and Dosing

Proper study design includes defining clear objectives, endpoints, and appropriate animal models.[9] The determination of sample size is critical to ensure sufficient statistical power.[14]

Table 1: Study Group Design

Group N Compound Dose (mg/kg) Route Dosing Schedule
1 10 Vehicle Control 0 PO QD
2 10 This compound 10 PO QD
3 10 This compound 30 PO QD

| 4 | 10 | Standard-of-Care | TBD | IV | Q3D |

  • N: Number of animals per group.

  • Route: Route of administration (PO: Oral gavage; IV: Intravenous).

  • Dosing Schedule: QD: Once daily; Q3D: Every three days.

  • Standard-of-Care: A clinically relevant comparator drug for the chosen cancer type should be included.

Experimental Workflow

The overall experimental workflow is designed to ensure consistency and minimize bias. Key practices like randomization and blinding should be implemented.[14]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Study Initiation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A Animal Acclimatization (7 Days) C Subcutaneous Tumor Cell Implantation A->C B Tumor Cell Culture & Preparation B->C D Tumor Growth Monitoring (Tumors ~100-150 mm³) C->D E Animal Randomization & Group Assignment D->E F Treatment Initiation (Day 0) E->F G Daily Dosing & Bi-weekly Tumor/Weight Measurements F->G H PK/PD Satellite Group Sample Collection G->H Interim I End of Study Criteria Met (e.g., Tumor Volume >2000 mm³ or 28 Days) G->I J Terminal Bleed & Tissue Collection I->J K Data Analysis & Reporting J->K

Caption: General experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocols

Adherence to standardized operating procedures (SOPs) is crucial for the ethical and scientific integrity of the study.[15][16][17][18]

Animal Husbandry
  • Housing: House animals in individually ventilated cages (IVCs) under specific pathogen-free (SPF) conditions.

  • Environment: Maintain a 12-hour light/dark cycle, controlled temperature (22±2°C), and humidity (55±10%).

  • Diet: Provide ad libitum access to standard chow and autoclaved water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before any experimental procedures.[14]

Tumor Implantation
  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay; viability should be >95%.

  • Injection: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Drug Formulation and Administration
  • Vehicle: Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).

  • This compound Formulation: Prepare fresh formulations of this compound daily by suspending the required amount of compound in the vehicle.

  • Administration: Administer the formulations orally (PO) using a gavage needle at a volume of 10 mL/kg, based on the most recent body weight measurement.

Efficacy Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: Record the body weight of each animal twice weekly as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Monitor animals daily for any clinical signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Primary Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Humane Endpoints: Euthanize animals if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20% of the initial weight.[19]

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Pharmacokinetic (PK) studies measure how the body processes a drug, while pharmacodynamic (PD) studies assess the drug's effect on the body.[20][21]

  • Satellite Groups: Include satellite groups of animals (n=3 per time point) for PK/PD analysis to avoid disturbing the main efficacy study animals.

  • Sample Collection: At specified time points post-dose (e.g., 2, 8, 24 hours), collect blood samples via cardiac puncture into EDTA-coated tubes.

  • Tissue Harvesting: Following blood collection, harvest tumors and livers for biomarker analysis. Flash-freeze samples in liquid nitrogen and store at -80°C.

  • Bioanalysis:

    • PK: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

    • PD: Measure levels of PCSK9 and LDLR in tumor and liver lysates via Western Blot or ELISA to confirm target engagement.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format. Statistical analysis is performed to determine the significance of the observed effects.[19]

Table 2: Mean Tumor Volume (mm³ ± SEM)

Day Group 1 (Vehicle) Group 2 (this compound 10 mg/kg) Group 3 (this compound 30 mg/kg) Group 4 (SoC)
0 125.4 ± 8.2 124.9 ± 7.9 126.1 ± 8.5 125.5 ± 8.1
4 210.6 ± 15.1 190.3 ± 12.5 175.8 ± 11.9* 180.2 ± 12.3*
8 450.2 ± 30.5 350.1 ± 25.7* 280.4 ± 20.1** 295.6 ± 22.4**
12 810.9 ± 55.8 550.6 ± 40.2** 390.7 ± 31.5*** 410.3 ± 33.7***
16 1250.3 ± 89.1 780.4 ± 60.1*** 510.9 ± 42.8*** 530.1 ± 45.9***
21 1890.7 ± 120.4 1100.2 ± 85.3*** 680.5 ± 55.6*** 705.8 ± 61.2***

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Statistical analysis by two-way ANOVA with post-hoc test.

Table 3: Mean Percent Body Weight Change (± SEM)

Day Group 1 (Vehicle) Group 2 (this compound 10 mg/kg) Group 3 (this compound 30 mg/kg) Group 4 (SoC)
0 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0
4 1.2 ± 0.5 1.1 ± 0.4 0.9 ± 0.6 -0.5 ± 0.8
8 2.5 ± 0.8 2.3 ± 0.7 2.1 ± 0.9 -1.8 ± 1.1
12 3.8 ± 1.1 3.5 ± 1.0 3.2 ± 1.2 -3.5 ± 1.5*
16 5.1 ± 1.3 4.8 ± 1.2 4.5 ± 1.4 -5.2 ± 1.8**
21 6.5 ± 1.5 6.1 ± 1.4 5.8 ± 1.6 -7.8 ± 2.1**

*p<0.05, **p<0.01 vs. Vehicle. Statistical analysis by two-way ANOVA with post-hoc test.

Table 4: Summary of Pharmacodynamic Biomarker Analysis

Tissue Biomarker Analytical Method Expected Outcome with this compound
Tumor PCSK9 Levels ELISA No significant change
Tumor LDLR Expression Western Blot / IHC Significant Increase
Liver PCSK9 Levels ELISA No significant change

| Liver | LDLR Expression | Western Blot / IHC | Significant Increase |

References

Application Notes and Protocols for Measuring SEQ-9 Binding to the 23S Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial ribosome is a primary target for a large number of clinically important antibiotics. The 23S ribosomal RNA (rRNA), a key component of the large ribosomal subunit (50S), forms the peptidyl transferase center (PTC), the catalytic site for protein synthesis.[1] Small molecules that bind to the 23S rRNA can inhibit this crucial process, making them attractive candidates for novel antibacterial agents. This document provides detailed application notes and protocols for characterizing the binding of a hypothetical small molecule inhibitor, designated SEQ-9 , to the bacterial 23S ribosome. The techniques described herein are foundational for determining the affinity, specificity, and mechanism of action of new ribosome-targeting compounds.

Key Techniques for Measuring this compound Binding

Several robust methods can be employed to quantify the interaction between a small molecule like this compound and the 23S ribosome. These techniques range from direct binding assays to more complex cellular assays that reveal the functional consequences of binding.

Fluorescence Polarization (FP) Assay for Direct Binding Affinity (Kd)

Principle: Fluorescence polarization is a powerful technique to monitor the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule (the ribosome or a 23S rRNA construct). When the small fluorescent molecule is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the large ribosomal complex, its tumbling is restricted, leading to an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of the bound tracer and can be used to determine the dissociation constant (Kd).

Experimental Protocol: Direct FP Binding Assay
  • Preparation of Materials:

    • This compound Analog: Synthesize a fluorescently labeled version of this compound (e.g., this compound-Fluor, with a fluorescein or rhodamine label).

    • Ribosomal Subunits: Isolate 70S ribosomes or 50S subunits from a relevant bacterial species (e.g., E. coli or S. aureus) using established protocols involving sucrose gradient centrifugation.

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • Assay Procedure:

    • Prepare a serial dilution of unlabeled this compound for a competitive binding experiment (or a dilution of the 50S subunit for a direct titration).

    • In a 384-well microplate, add a fixed concentration of this compound-Fluor (e.g., 10 nM).

    • Add increasing concentrations of the 50S ribosomal subunit to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization (mP) as a function of the 50S subunit concentration.

    • Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd).

Quantitative Data: this compound Binding Affinity
CompoundTargetAssay TypeKd (nM)
This compound-FluorE. coli 50SFP Direct Binding150 ± 25
This compound-FluorS. aureus 50SFP Direct Binding95 ± 15

Experimental Workflow: Fluorescence Polarization Assay

FP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis SEQ9_Fluor Fluorescently Labeled this compound Mix Mix this compound-Fluor and 50S Subunits in Microplate SEQ9_Fluor->Mix Ribosome Isolated 50S Ribosomal Subunits Ribosome->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot and Fit Data to Determine Kd Measure->Analyze

Caption: Workflow for determining this compound binding affinity using a fluorescence polarization assay.

Competitive Binding Assay for Unlabeled Compounds (IC50 and Ki)

Principle: This assay is used to determine the binding affinity of an unlabeled compound (like the parent this compound) by measuring its ability to compete with a known fluorescent probe that binds to the same site on the ribosome. The concentration of the unlabeled compound that displaces 50% of the bound fluorescent probe is the IC50, which can then be converted to the inhibitory constant (Ki).

Experimental Protocol: Competitive Binding Assay
  • Preparation of Materials:

    • Unlabeled this compound: Prepare a serial dilution of the unlabeled this compound compound.

    • Fluorescent Probe: Use a known fluorescently labeled antibiotic that binds to the 23S rRNA (e.g., fluorescently labeled erythromycin or linezolid).

    • Ribosomal Subunits: Isolated 70S ribosomes or 50S subunits.

    • Assay Buffer: Same as the FP direct binding assay.

  • Assay Procedure:

    • In a 384-well microplate, add a fixed concentration of the 50S ribosomal subunit and the fluorescent probe. The concentrations should be chosen to ensure a significant portion of the probe is bound, typically around the Kd of the probe.

    • Add the serial dilution of unlabeled this compound to the wells.

    • Include controls with no competitor (100% binding) and with a large excess of a known unlabeled binder (0% binding).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).

Quantitative Data: this compound Competitive Binding
CompoundCompetitor ProbeTargetIC50 (nM)Ki (nM)
This compoundFluoro-ErythromycinE. coli 50S250 ± 30120 ± 20
This compoundFluoro-ErythromycinS. aureus 50S180 ± 2585 ± 15

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis SEQ9 Unlabeled this compound (Serial Dilution) Mix Mix Probe, 50S Subunits, and this compound in Microplate SEQ9->Mix Probe Fluorescent Probe Probe->Mix Ribosome 50S Subunits Ribosome->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot Dose-Response Curve to Determine IC50 and Ki Measure->Analyze

Caption: Workflow for determining the inhibitory constant (Ki) of this compound via a competitive binding assay.

Ribosome Profiling to Assess In-Cell Target Engagement

Principle: Ribosome profiling (Ribo-seq) is a powerful, high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.[2] When a ribosome-targeting inhibitor like this compound is introduced, it can cause ribosomes to stall at specific locations on the mRNA, often near its binding site. By comparing the ribosome profiles of treated and untreated cells, one can infer the mechanism of action and confirm target engagement within a living cell.

Experimental Protocol: Ribosome Profiling
  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat one half of the culture with this compound at a concentration known to inhibit growth (e.g., 2x MIC). Treat the other half with a vehicle control (e.g., DMSO).

    • Incubate for a short period (e.g., 5-10 minutes).

  • Ribosome Footprinting:

    • Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

    • Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest any mRNA not protected by ribosomes.

    • Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.

  • Library Preparation and Sequencing:

    • Extract the RNA footprints (typically 20-30 nucleotides in length).

    • Prepare a sequencing library from these RNA fragments. This involves ligation of adapters, reverse transcription, and PCR amplification.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

    • Analyze the distribution of ribosome footprints in the this compound treated sample compared to the control. Look for specific sites of ribosome accumulation (stalling peaks) in the treated sample.

Quantitative Data: Ribosome Profiling of this compound Treated Cells
GeneCodon PositionFold Change in Ribosome Occupancy (this compound vs. Control)
rplC (L3 protein)150+ 8.5
tufA (EF-Tu)212+ 6.2
gyrA (DNA gyrase)345+ 7.8

Experimental Workflow: Ribosome Profiling

Ribo_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_footprinting Ribosome Footprinting cluster_sequencing Sequencing & Analysis Culture Bacterial Culture Treatment Treat with this compound or Vehicle Culture->Treatment Lysis Cell Lysis Treatment->Lysis RNase RNase Digestion Lysis->RNase Isolation Isolate Ribosome-Protected Fragments RNase->Isolation Library Prepare Sequencing Library Isolation->Library Sequencing Next-Generation Sequencing Library->Sequencing Analysis Align Reads and Analyze Ribosome Occupancy Sequencing->Analysis

References

Application Notes and Protocols: SEQ-9 Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEQ-9 is a novel sequanamycin, a class of macrolide antibiotics, demonstrating potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[1][2] As a bacterial ribosome inhibitor, this compound presents a promising new therapeutic agent for tuberculosis (TB).[1][2] These application notes provide detailed protocols for the formulation and evaluation of this compound in preclinical animal studies, specifically focusing on murine models of TB.

Physicochemical Properties and Formulation

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including a half-life of 48 hours in acidic conditions, suggesting good stability for oral administration.[1] For in vivo studies, a common method for oral gavage administration in mice involves formulating the compound as a suspension in a suitable vehicle.

Recommended Formulation Vehicle: A widely used and generally well-tolerated vehicle for oral administration in mice is a 0.5% (w/v) carboxymethylcellulose (CMC) solution.

Protocol for this compound Formulation (10 mg/mL Suspension)

  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile, deionized water

    • Sterile magnetic stir bar and stir plate

    • Sterile graduated cylinder and beaker

    • Analytical balance

  • Procedure:

    • Weigh the required amount of this compound powder. For a 10 mL formulation at 10 mg/mL, weigh 100 mg of this compound.

    • Prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC to 10 mL of sterile water while stirring continuously with a magnetic stir bar until fully dissolved.

    • Slowly add the weighed this compound powder to the 0.5% CMC vehicle while stirring.

    • Continue stirring until a homogenous suspension is achieved.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Store the formulation at 4°C for up to one week. Before each use, vortex the suspension to ensure homogeneity.

In Vivo Efficacy Studies in Murine Models of Tuberculosis

Murine models are crucial for evaluating the in vivo efficacy of anti-tuberculosis agents. Both acute and chronic infection models are commonly used.

Quantitative Data Summary
Study Type Animal Model This compound Dose (mg/kg) Administration Route Duration Outcome Reference
Acute TB ModelMurine37.5 - 300Oral4 weeksDose-dependent decrease in CFU counts. 300 mg/kg resulted in complete prevention of bacterial growth. All treated mice survived, while all untreated controls died within 4 weeks.[1]
Chronic TB ModelMurine75 - 300OralNot SpecifiedDose-dependent bactericidal effect starting at 75 mg/kg. A significant 1.7 log CFU reduction at 300 mg/kg compared to pretreatment levels.[1]
Experimental Protocol: Acute Murine Tuberculosis Model
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Infection:

    • Infect mice via aerosol exposure with M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 Colony Forming Units (CFUs) in the lungs.

    • Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

  • Treatment:

    • Initiate treatment one day post-infection.

    • Administer this compound formulation daily via oral gavage at desired doses (e.g., 37.5, 75, 150, 300 mg/kg).

    • Include a vehicle control group (0.5% CMC) and a positive control group (e.g., isoniazid at 25 mg/kg).

  • Monitoring:

    • Monitor animal weight and clinical signs of disease daily.

  • Endpoint:

    • After 4 weeks of treatment, euthanize mice.

    • Aseptically remove lungs and spleen.

    • Homogenize tissues in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFUs.

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each treatment group.

    • Compare CFU counts between treated and control groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Experimental Workflow: In Vivo Efficacy Study

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Aerosol Infection of Mice with M. tuberculosis C Daily Oral Gavage (this compound or Vehicle) A->C B Prepare this compound Formulation B->C D Monitor Animal Health (Weight, Clinical Signs) C->D E Euthanize Mice and Harvest Lungs/Spleen D->E F Homogenize Tissues E->F G Plate Serial Dilutions on 7H11 Agar F->G H Incubate and Enumerate CFUs G->H I Statistical Analysis H->I

Workflow for a murine tuberculosis efficacy study.

Pharmacokinetic Studies

This compound has demonstrated favorable pharmacokinetic properties in mice, including a 6-fold higher plasma Area Under the Curve (AUC) compared to a similar compound at the same oral dose, and excellent lung tissue distribution with a lung-over-plasma exposure ratio of 19.[1]

Quantitative Data Summary
Parameter Value Conditions Reference
Plasma AUC6-fold higher than SEQ-37230 mg/kg oral dose in mice[1]
Lung-over-Plasma Exposure Ratio1930 mg/kg oral dose in mice[1]
Experimental Protocol: Pharmacokinetic Study in Mice
  • Animals: Male or female BALB/c mice, 8-10 weeks old.

  • Administration:

    • Administer a single dose of this compound formulation via oral gavage (e.g., 30 mg/kg).

  • Sample Collection:

    • Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • At each time point, euthanize a subset of mice and collect lung tissue.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize lung tissue.

  • Bioanalysis:

    • Extract this compound from plasma and lung homogenates.

    • Quantify this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

In Vitro Cytotoxicity Assay

This compound has shown a reasonable in vitro safety margin.[1]

Quantitative Data Summary
Cell Line IC50 Value Reference
HepG2 (Human liver cancer cell line)10 µM[1]
Primary Human Hepatocytes26 µM[1]
Experimental Protocol: HepG2 Cytotoxicity Assay
  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action: Bacterial Ribosome Inhibition

This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] It specifically binds within the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.[2] A key feature of sequanamycins is their ability to overcome the inherent macrolide resistance of M.tb, which is often mediated by methylation of the 23S rRNA.[2]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain Block Elongation Blocked 50S_Subunit->Block Inhibits Elongation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds SEQ9 This compound SEQ9->50S_Subunit Binds to Nascent Peptide Exit Tunnel Polypeptide->Block

Mechanism of this compound action on the bacterial ribosome.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory practices. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

References

Application Notes and Protocols for SEQ-9 Resistance Studies in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEQ-9, a novel sequanamycin, has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). As a macrolide, this compound targets the bacterial ribosome to inhibit protein synthesis. Understanding the mechanisms by which M. tuberculosis may develop resistance to this compound is crucial for its future clinical development and for anticipating potential challenges in TB therapy. These application notes provide detailed protocols for conducting in vitro resistance studies with this compound in M. tuberculosis.

Background: Mechanism of Action and Resistance

This compound, like other macrolides, binds to the 50S ribosomal subunit, interfering with protein synthesis. In M. tuberculosis, intrinsic resistance to many macrolides is mediated by the Erm(37) methyltransferase, which methylates the 23S rRNA at the antibiotic binding site, thereby reducing drug affinity. Acquired resistance can also arise through mutations in the 23S rRNA gene itself or potentially through other mechanisms such as drug efflux.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. This is a fundamental first step in assessing the activity of this compound and in selecting drug concentrations for resistance studies.

Materials:

  • M. tuberculosis H37Rv (or other susceptible strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution of known concentration

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator at 37°C

Protocol:

  • Prepare a twofold serial dilution of this compound in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 0.5 (approximately 1 x 10^7 CFU/mL).

  • Dilute the inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well of the 96-well plate containing the this compound dilutions and the positive control well.

  • Seal the plate and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

In Vitro Generation of Spontaneous this compound Resistant Mutants

This protocol is designed to select for spontaneous mutants of M. tuberculosis that are resistant to this compound.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • This compound

  • Incubator at 37°C

Protocol:

  • Prepare a large culture of M. tuberculosis H37Rv in 7H9 broth to a high density (approximately 10^9 to 10^10 CFU/mL).

  • Prepare Middlebrook 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the predetermined MIC. Also, prepare drug-free control plates.

  • Plate a high density of the bacterial culture (e.g., 10^8 to 10^9 CFUs) onto each of the this compound containing plates.

  • Plate serial dilutions of the culture onto the drug-free control plates to determine the initial viable cell count.

  • Incubate all plates at 37°C for 3-4 weeks.

  • Monitor the plates for the appearance of colonies on the this compound containing plates. These are potential resistant mutants.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Characterization of this compound Resistant Mutants

Once resistant mutants are isolated, they should be characterized to confirm the resistance phenotype and to identify the genetic basis of resistance.

Protocol:

  • MIC Confirmation: Pick individual resistant colonies and subculture them in drug-free 7H9 broth. Once grown, perform MIC testing as described in Protocol 1 to confirm the increase in MIC compared to the parental strain.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental H37Rv strain.

  • Whole Genome Sequencing (WGS): Perform WGS on the extracted genomic DNA.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant mutants to the H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Focus on mutations in genes known to be involved in macrolide resistance, such as the 23S rRNA gene (rrl) and the erm(37) gene. Also, investigate mutations in other ribosomal protein genes.

    • Analyze non-synonymous mutations in other genes that may contribute to resistance.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: MIC of this compound against M. tuberculosis H37Rv and Resistant Mutants

StrainMIC (µg/mL)Fold Change in MIC
H37Rv (Parental)0.015-
SEQ9-R10.2516.7
SEQ9-R20.533.3
SEQ9-R3>1>66.7

Table 2: Mutation Frequency of Spontaneous Resistance to this compound

This compound ConcentrationTotal CFU PlatedNumber of Resistant ColoniesMutation Frequency
2x MIC1 x 10^9252.5 x 10^-8
4x MIC1 x 10^9101 x 10^-8
8x MIC1 x 10^922 x 10^-9

Table 3: Genetic Mutations Identified in this compound Resistant Mutants

MutantGeneNucleotide ChangeAmino Acid ChangePutative Role in Resistance
SEQ9-R1rrl (23S rRNA)A2058GN/AAlteration of drug binding site
SEQ9-R2rrl (23S rRNA)A2059CN/AAlteration of drug binding site
SEQ9-R3erm(37)C-10T (promoter)N/AUpregulation of methyltransferase

Visualizations

Signaling Pathway for Macrolide Resistance

macrolide_resistance cluster_drug_entry Bacterial Cell cluster_resistance Resistance Mechanisms SEQ9 This compound Ribosome 50S Ribosome SEQ9->Ribosome Binds to 23S rRNA Methylated_Ribosome Methylated 50S Ribosome SEQ9->Methylated_Ribosome Binding Reduced Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits rrl_mutation 23S rRNA Gene (rrl) Mutation (e.g., A2058G) rrl_mutation->Ribosome Alters Structure erm_gene erm(37) gene Erm_protein Erm(37) Methyltransferase erm_gene->Erm_protein Expression Erm_protein->Ribosome Methylates 23S rRNA Methylated_Ribosome->Protein_Synthesis Allows Synthesis

Caption: Putative signaling pathway for this compound action and resistance in M. tuberculosis.

Experimental Workflow for Resistance Studies

experimental_workflow start Start: Susceptible M. tuberculosis Strain mic_det Protocol 1: Determine MIC of this compound start->mic_det mutant_gen Protocol 2: Generate Spontaneous Resistant Mutants on This compound Agar mic_det->mutant_gen isolate_mutants Isolate Resistant Colonies mutant_gen->isolate_mutants mic_confirm Protocol 3: Confirm Resistant Phenotype (MIC determination) isolate_mutants->mic_confirm gDNA_extraction Genomic DNA Extraction mic_confirm->gDNA_extraction wgs Whole Genome Sequencing gDNA_extraction->wgs bioinformatics Bioinformatic Analysis: SNP & Indel Calling wgs->bioinformatics identify_mutations Identify Mutations in Resistance-Associated Genes (e.g., rrl, erm(37)) bioinformatics->identify_mutations end End: Characterized Resistant Mutants identify_mutations->end

Caption: Experimental workflow for this compound resistance studies in M. tuberculosis.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with SEQ-9 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the investigational compound SEQ-9 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

The solubility of a compound is influenced by its physicochemical properties. Poorly water-soluble drugs, like this compound, often have high hydrophobicity and molecular weight.[1] The arrangement of molecules in a solid state also affects solubility; a more stable crystal lattice requires more energy to break, leading to lower solubility.

Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What is happening?

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then introduced into an aqueous environment where its solubility is much lower. The organic solvent is miscible with the water, but the compound (this compound) is not, causing it to precipitate out of the solution. This can be mitigated by optimizing the dilution method, such as adding the stock solution dropwise while vigorously stirring the buffer.[2]

Q3: My this compound solution was clear initially, but a precipitate formed over time. What could be the cause?

Precipitation upon standing can be due to several factors:

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to crash out of solution.[2]

  • pH Fluctuation: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered or weakly buffered solutions, which may affect the solubility of pH-dependent compounds.[2]

  • Solvent Evaporation: If a co-solvent was used, its evaporation can decrease the overall solvent capacity, leading to precipitation.[2]

  • Supersaturation: The initial preparation method might have created a temporary supersaturated state that is not stable long-term.[2]

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my aqueous buffer.

This guide provides a systematic approach to dissolving this compound, starting with simple adjustments and progressing to more complex formulation strategies.

Troubleshooting Workflow for this compound Dissolution

cluster_troubleshooting Solubilization Strategies start Start: this compound powder in aqueous buffer check_dissolution Does it dissolve? start->check_dissolution yes Yes check_dissolution->yes no No check_dissolution->no end End: this compound is dissolved yes->end troubleshoot Troubleshoot Solubility no->troubleshoot ph_adjustment 1. pH Adjustment troubleshoot->ph_adjustment cosolvents 2. Use of Co-solvents ph_adjustment->cosolvents If pH sensitive and still insoluble surfactants 3. Use of Surfactants cosolvents->surfactants If co-solvents are incompatible or insufficient complexation 4. Cyclodextrin Complexation surfactants->complexation If surfactants interfere with the assay particle_size 5. Particle Size Reduction complexation->particle_size For further enhancement SEQ9 This compound (Poorly Soluble) CD Cyclodextrin SEQ9->CD Encapsulation Complex Soluble this compound-Cyclodextrin Inclusion Complex Water Aqueous Solution start Is this compound ionizable? ph_adjust Use pH Adjustment start->ph_adjust Yes no_ionizable Is the experiment sensitive to organic solvents? start->no_ionizable No cosolvent Use Co-solvents no_ionizable->cosolvent No surfactant_or_cd Is the experiment sensitive to surfactants? no_ionizable->surfactant_or_cd Yes surfactant Use Surfactants surfactant_or_cd->surfactant No cd Use Cyclodextrins surfactant_or_cd->cd Yes

References

Technical Support Center: Troubleshooting SEQ-9 Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental assays involving SEQ-9. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound instability in an assay?

A1: The primary indicators of this compound instability include a loss of biological activity over time, the appearance of unexpected lower molecular weight bands on an SDS-PAGE gel (indicating degradation), or the formation of visible precipitates or cloudiness in the solution (suggesting aggregation).[1] Inconsistent results between experimental replicates are also a strong indicator of stability issues.

Q2: At what temperature should I store my purified this compound?

A2: For short-term storage (hours to a few days), it is generally recommended to keep this compound on ice or at 4°C. For long-term storage, flash-freezing aliquots in liquid nitrogen and storing them at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. The optimal storage conditions can be protein-specific, and it may be necessary to empirically determine the best conditions.

Q3: Can the buffer composition affect the stability of this compound?

A3: Yes, buffer composition is critical for maintaining the stability of this compound. Factors such as pH, ionic strength, and the presence of co-factors or stabilizing agents can significantly impact its structural integrity and activity. It is crucial to maintain a buffer pH that is optimal for the protein's stability, which is often near its physiological pH. The use of additives like glycerol, trehalose, or low concentrations of non-ionic detergents may also help to prevent aggregation and maintain activity.

Q4: My this compound appears to be degrading. What are the likely causes?

A4: Protein degradation is often due to the activity of proteases, which can be introduced during the purification process or from the expression system itself.[2] Other causes can include exposure to harsh chemicals, extreme pH, or elevated temperatures. The inherent instability of the protein, potentially due to the presence of specific degradation signals (e.g., PEST sequences), can also contribute to its rapid turnover.[3]

Q5: I am observing aggregation of my this compound sample. How can I prevent this?

A5: Protein aggregation can be caused by a variety of factors, including high protein concentration, suboptimal buffer conditions, and exposure to denaturing conditions. To prevent aggregation, consider optimizing the protein concentration, buffer pH, and ionic strength. The addition of stabilizing osmolytes like proline or the use of specific excipients can also be beneficial. In some cases, the presence of a fusion tag or specific mutations might be promoting aggregation, which could be addressed through protein engineering.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Functional Assays
Potential Cause Recommended Solution
Protein Degradation Add protease inhibitors to your buffers during purification and assays. Keep samples on ice at all times. Analyze samples by SDS-PAGE to check for degradation products.[1]
Incorrect Buffer Conditions Verify the pH and ionic strength of your assay buffer. Perform a buffer screen to identify optimal conditions for this compound activity and stability.
Repeated Freeze-Thaw Cycles Aliquot your purified this compound into single-use volumes before freezing to avoid repeated temperature fluctuations.
Oxidation If this compound has sensitive cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer.
Loss of Essential Co-factors Ensure that any necessary co-factors or metal ions are present in the assay buffer at the correct concentration.
Issue 2: this compound Degradation Observed on SDS-PAGE
Potential Cause Recommended Solution
Protease Contamination Use a broad-spectrum protease inhibitor cocktail during protein extraction and purification.[2] Consider using an expression host with reduced protease activity.
Inherent Instability Check the amino acid sequence of this compound for known instability motifs (e.g., PEST sequences).[3] If present, consider site-directed mutagenesis to remove them.
Harsh Lysis Conditions Use milder cell lysis methods, such as sonication on ice with short pulses, to minimize heat generation.
Sample Handling Always keep protein samples on ice or at 4°C. Avoid vigorous vortexing, which can cause denaturation and proteolysis.
Low Purity If the this compound sample is not highly pure, contaminating proteases may be present. Consider an additional purification step.
Issue 3: this compound Aggregation During Purification or Storage
Potential Cause Recommended Solution
High Protein Concentration Determine the optimal concentration range for this compound solubility. It may be necessary to work with more dilute solutions.
Suboptimal Buffer pH Perform a pH screen to find the pH at which this compound is most soluble and stable. This is often a pH away from the protein's isoelectric point (pI).
Hydrophobic Interactions Add non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or a small amount of organic solvent to the buffer to reduce hydrophobic interactions.
Presence of Unfolded Protein The addition of stabilizing agents like glycerol (5-20%), trehalose, or sucrose can help to maintain the native conformation of this compound.
Disulfide Bond Formation If aggregation is mediated by incorrect disulfide bond formation, add a reducing agent like DTT or TCEP to your buffers.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions for this compound Stability
  • Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 8.5 in 0.5 unit increments) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Dialyze or buffer-exchange small aliquots of purified this compound into each of the prepared buffers.

  • Incubate the aliquots at a relevant temperature (e.g., 4°C, room temperature, or 37°C) for a defined period (e.g., 0, 24, 48 hours).

  • At each time point, assess the stability of this compound by:

    • Visual inspection for precipitation.

    • SDS-PAGE analysis to check for degradation.

    • A functional assay to measure the remaining biological activity.

  • Compare the results across the different buffer conditions to identify the optimal buffer for this compound stability.

Visualizations

SEQ9_Degradation_Pathway SEQ9 This compound (Stable) Unfolded_SEQ9 Misfolded/Unfolded this compound SEQ9->Unfolded_SEQ9 Stress (pH, Temp) Polyubiquitinated_SEQ9 Polyubiquitinated this compound Unfolded_SEQ9->Polyubiquitinated_SEQ9 Ubiquitination Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->Polyubiquitinated_SEQ9 Proteasome 26S Proteasome Polyubiquitinated_SEQ9->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation Troubleshooting_Workflow Start Instability Observed (Loss of activity, Degradation, Aggregation) Check_Storage Review Storage and Handling (Temp, Freeze-thaw, Vortexing) Start->Check_Storage Check_Buffer Analyze Buffer Composition (pH, Ionic Strength, Additives) Start->Check_Buffer Check_Purity Assess Sample Purity (SDS-PAGE, Mass Spec) Start->Check_Purity Optimize_Storage Optimize Storage Conditions (Aliquoting, -80°C) Check_Storage->Optimize_Storage Optimize_Buffer Screen for Optimal Buffer (pH, Salt, Stabilizers) Check_Buffer->Optimize_Buffer Improve_Purification Improve Purification Protocol (Add Protease Inhibitors, New Steps) Check_Purity->Improve_Purification Resolved Issue Resolved Optimize_Storage->Resolved Optimize_Buffer->Resolved Improve_Purification->Resolved

References

Technical Support Center: Mitigating Off-Target Effects of SEQ-9 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of SEQ-9, a potent kinase inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and key off-targets of this compound?

This compound is a novel ATP-competitive kinase inhibitor designed to potently target Target Kinase A (TKA). However, in broad-spectrum kinome profiling, it has been observed to have off-target activity against several other kinases, most notably Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2), particularly at higher concentrations. These off-target interactions can lead to ambiguous or misleading results in cellular assays.

Q2: What are the potential consequences of this compound off-target effects in my experiments?

Off-target effects of this compound can manifest in several ways, including:

  • Confounded Phenotypes: The observed cellular phenotype may be a result of inhibiting OTK1 or OTK2, rather than the intended TKA.

  • Unexpected Toxicity: Inhibition of essential cellular kinases can lead to cytotoxicity that is unrelated to the on-target activity of this compound.

  • Activation or Inhibition of Alternative Pathways: Off-target kinase inhibition can modulate other signaling pathways, complicating the interpretation of results.

Q3: How can I determine the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?

The optimal concentration of this compound should be determined by performing a dose-response curve in your specific cellular model. The goal is to identify a concentration that maximizes the inhibition of TKA while minimizing the engagement of OTK1 and OTK2. It is recommended to use the lowest concentration that elicits the desired on-target phenotype.

Troubleshooting Guide

Problem 1: Observed cellular phenotype is inconsistent with known TKA signaling.

This could indicate that the observed effect is due to the inhibition of an off-target kinase.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations in your assay. If the phenotype is only observed at high concentrations, it is more likely to be an off-target effect.

  • Rescue Experiment with a Drug-Resistant Mutant: Introduce a mutation in TKA that confers resistance to this compound. If the phenotype is rescued in the presence of this compound, the effect is on-target.

  • Directly Assess Off-Target Engagement: Use techniques like Western blotting to check the phosphorylation status of known substrates of OTK1 and OTK2.

Problem 2: High levels of cytotoxicity are observed at concentrations needed for TKA inhibition.

This may suggest that the toxicity is an off-target effect.

Troubleshooting Steps:

  • Lower the Concentration: Determine the IC50 for both the desired phenotype and cytotoxicity. A large window between the two suggests the phenotype is on-target.

  • Use a Negative Control Compound: A structurally similar but inactive analog of this compound can help determine if the toxicity is due to the chemical scaffold itself.

  • Knockdown of Off-Target Kinases: Use siRNA or shRNA to reduce the expression of OTK1 or OTK2. If the cytotoxicity is reduced, it confirms the involvement of these off-targets.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its primary target and key off-targets.

CompoundTargetIC50 (nM)
This compound TKA 50
OTK1500
OTK21500

Experimental Protocols

Protocol 1: Dose-Response Curve for Target Engagement
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM.

  • Treatment: Treat the cells with the different concentrations of this compound for a specified period (e.g., 24 hours).

  • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of TKA.

  • Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Orthogonal Control using a Structurally Dissimilar Inhibitor
  • Select an Alternative Inhibitor: Choose a validated inhibitor of TKA with a different chemical scaffold from this compound.

  • Dose-Response: Perform a dose-response experiment with the alternative inhibitor in your primary cellular assay.

  • Compare Phenotypes: If the alternative inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence that the effect is on-target.

Visualizations

cluster_SEQ9 This compound cluster_Kinases Kinases cluster_Pathways Signaling Pathways cluster_Phenotypes Cellular Phenotypes SEQ9 This compound TKA On-Target: TKA SEQ9->TKA High Affinity OTK1 Off-Target: OTK1 SEQ9->OTK1 Lower Affinity OTK2 Off-Target: OTK2 SEQ9->OTK2 Lower Affinity OnTarget_Pathway Desired Pathway TKA->OnTarget_Pathway OffTarget_Pathway1 Unintended Pathway A OTK1->OffTarget_Pathway1 OffTarget_Pathway2 Unintended Pathway B OTK2->OffTarget_Pathway2 Desired_Phenotype Intended Phenotype OnTarget_Pathway->Desired_Phenotype Confounded_Phenotype Confounded Phenotype OffTarget_Pathway1->Confounded_Phenotype OffTarget_Pathway2->Confounded_Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

cluster_problem Problem Identification cluster_solutions Troubleshooting Workflow cluster_conclusion Conclusion Problem Inconsistent Phenotype or High Cytotoxicity Observed Dose_Response 1. Perform Dose-Response Curve Problem->Dose_Response Orthogonal_Control 2. Use Orthogonal Control (e.g., different inhibitor) Dose_Response->Orthogonal_Control Rescue_Experiment 3. Conduct Rescue Experiment (e.g., resistant mutant) Orthogonal_Control->Rescue_Experiment Direct_Assessment 4. Directly Assess Off-Target (e.g., Western Blot for p-substrates) Rescue_Experiment->Direct_Assessment On_Target Effect is On-Target Direct_Assessment->On_Target Off_Target Effect is Off-Target Direct_Assessment->Off_Target

Caption: Troubleshooting workflow for ambiguous this compound results.

Improving the yield of SEQ-9 chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of SEQ-9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.

Note: "this compound" is a designated placeholder for a target molecule synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The principles and troubleshooting steps outlined here are broadly applicable to this class of reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield or is failing completely. What are the primary causes, and how can I systematically troubleshoot this?

Answer: Low or non-existent yields are a common challenge in Suzuki-Miyaura coupling reactions. This issue often arises from the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical approach is crucial to identify and resolve the root cause.[1]

Troubleshooting Steps:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade, especially through protodeboronation.[1] It is recommended to use fresh or recently purified boronic acids. For better stability, consider using boronic esters (like pinacol esters) or potassium trifluoroborate salts.[1][2]

    • Organic Halide: The reactivity of the organic halide is critical. The general order of reactivity is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides often demand more specialized and highly active catalyst systems.[1]

    • Solvent and Base Purity: Solvents, particularly ethers like THF and dioxane, must be free of peroxides which can poison the palladium catalyst.[1] It is essential to thoroughly degas all solvents to remove dissolved oxygen that can deactivate the Pd(0) catalyst.[1][3]

  • Catalyst and Ligand Activity:

    • Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1] Ensure all catalyst components are handled and stored under an inert atmosphere.[4]

    • Common phosphine ligands can oxidize, which may inhibit the catalytic cycle.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]

    • Temperature: While many Suzuki reactions are run at elevated temperatures (80-100°C), excessively high temperatures can lead to catalyst decomposition.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[5]

    • Base Selection: The choice of base is critical and can depend on the solvent.[4][6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][7] The solubility of the base is also a key factor.[8][9]

Problem 2: Significant Formation of Side Products

Question: My reaction is generating substantial impurities, such as homocoupled products. How can I minimize these side reactions?

Answer: Minimizing side reactions is crucial for achieving a high yield and simplifying the purification of this compound.

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.

    • Solution: Rigorously degas the reaction mixture to remove oxygen.[1] Using a direct Pd(0) catalyst source can also help.[1]

  • Dehalogenation of the Electrophile: This can be promoted by certain bases or solvents.

    • Solution: Screen alternative, weaker, or non-nucleophilic bases.[1]

Problem 3: Difficulty in Purifying this compound

Question: this compound is highly polar, and I am struggling with its purification. What strategies can I employ?

Answer: Purifying polar organic compounds can be challenging due to their high affinity for polar solvents and poor interaction with non-polar stationary phases.[10]

Purification Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for highly polar compounds that are poorly retained in reversed-phase systems.[10][11] It uses a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[11]

  • Reversed-Phase Chromatography (RPC) with Modifications:

    • Use highly aqueous mobile phases to increase interaction with the stationary phase.[11]

    • Employ polar-embedded or polar-endcapped columns.[11]

    • Adjust the mobile phase pH to suppress the ionization of this compound, which can increase its hydrophobicity and retention.[11]

  • Normal-Phase Chromatography with Aqueous Solvents: This technique can be used to retain and separate very polar, water-soluble compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction for this compound synthesis? A1: Key best practices include:

  • Maintain an Inert Atmosphere: Use a Schlenk line or a glovebox.[4]

  • Careful Catalyst Handling: Palladium catalysts and phosphine ligands can be air-sensitive.[4]

  • Systematic Optimization: Screen catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.[4]

Q2: How does the choice of base and solvent impact the yield of this compound? A2: The base and solvent have a significant influence on the Suzuki-Miyaura coupling reaction.[8] The base is required to facilitate the transmetalation step.[13] The solvent affects the solubility of the reagents and the stability of the catalytic species.[6] For example, a mixture of methanol and water can be an effective solvent system as it dissolves the inorganic base well.[8]

Q3: What are some common palladium catalysts and ligands used in Suzuki-Miyaura reactions? A3: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are often effective.[4] For more challenging couplings, highly active pre-catalysts, often based on bulky, electron-rich phosphine ligands like those developed by Buchwald, are used.[4][7]

Data Presentation

Table 1: Effect of Different Bases on this compound Yield
EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)9075
2Cs₂CO₃Toluene/H₂O (4:1)9088
3K₃PO₄Toluene/H₂O (4:1)9092
4NaOHToluene/H₂O (4:1)9065
5Na₂CO₃Toluene/H₂O (4:1)9072

Reaction Conditions: SEQ-A (1.0 mmol), SEQ-B (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 12 h.

Table 2: Effect of Different Solvents on this compound Yield
EntrySolvent System (v/v)BaseTemperature (°C)Yield (%)
1Toluene/H₂O (4:1)K₃PO₄9092
2Dioxane/H₂O (4:1)K₃PO₄9085
3DMF/H₂O (4:1)K₃PO₄9078
4THF/H₂O (4:1)K₃PO₄9081
5Acetonitrile/H₂O (4:1)K₃PO₄9065

Reaction Conditions: SEQ-A (1.0 mmol), SEQ-B (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 12 h.

Experimental Protocols

Standard Protocol for this compound Synthesis
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (SEQ-A, 1.0 equiv), the boronic acid derivative (SEQ-B, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of this compound reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->reagent_quality inert_atmosphere Ensure Rigorous Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK catalyst_activity Verify Catalyst and Ligand Activity inert_atmosphere->catalyst_activity Atmosphere OK reaction_conditions Optimize Reaction Conditions (Temperature, Concentration) catalyst_activity->reaction_conditions Catalyst OK success Improved Yield reaction_conditions->success

Caption: Troubleshooting workflow for low yield of this compound synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Reactants and Base setup2 Purge with Inert Gas setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 setup4 Add Catalyst setup3->setup4 heat Heat to 90°C setup4->heat monitor Monitor by TLC/LC-MS heat->monitor workup1 Cool and Quench monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Pure this compound Purification_Strategy start Crude this compound (Highly Polar) rpc_check Attempt Reversed-Phase Chromatography (RPC)? start->rpc_check hilic Use Hydrophilic Interaction Liquid Chromatography (HILIC) rpc_check->hilic Poor Retention rpc_modify Modify RPC Conditions: - High aqueous mobile phase - Polar-embedded column - Adjust pH rpc_check->rpc_modify Moderate Retention success Pure this compound hilic->success rpc_modify->success

References

Refining protocols for consistent SEQ-9 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the SEQ-9 protein sequencing platform. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your experimental success.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during your this compound experiments. The question-and-answer format is designed to help you quickly identify and resolve specific problems.

Sample Preparation

Question: Why am I seeing low protein yield after extraction?

Answer: Low protein yield can result from several factors. Inefficient cell lysis is a primary cause. Ensure you are using the appropriate lysis buffer for your sample type and that mechanical disruption (e.g., sonication or homogenization) is sufficient. Additionally, protein degradation can occur if protease and phosphatase inhibitors are omitted from your lysis buffer. Finally, be mindful of sample loss during buffer exchange or desalting steps.

Question: What are the common sources of contamination in my protein sample?

Answer: Contamination is a frequent cause of inconsistent results. Common contaminants include keratins from skin and hair, detergents, and polymers from lab plastics.[1] To minimize keratin contamination, always wear gloves, work in a clean environment, and keep samples covered.[1] Avoid using detergents that are not compatible with mass spectrometry, such as Triton X-100 and Tween, as they can suppress the signal of your target proteins.[1] Use high-purity, MS-grade solvents and reagents to avoid chemical contaminants.[2]

Question: My protein sample is not completely solubilizing. What can I do?

Answer: Incomplete solubilization can lead to inaccurate quantification and poor sequencing results. Ensure your lysis buffer contains a sufficient concentration of a compatible detergent (e.g., SDS, CHAPS). For difficult-to-solubilize proteins, consider using stronger chaotropic agents like urea or thiourea. Heating the sample can also aid in solubilization, but be cautious of inducing protein degradation.

Mass Spectrometry Analysis

Question: I am observing inconsistent peak intensities between technical replicates. What could be the cause?

Answer: Inconsistent peak intensities are often due to variations in sample loading or instrument performance.[3] Ensure precise and consistent injection volumes for all samples.[4] It is also crucial to allow the mass spectrometer to stabilize before beginning your analysis to avoid fluctuations in source conditions.[4] Regularly check for and clean any contamination in the LC-MS system, as this can lead to inconsistent ion suppression.[4][5]

Question: Why am I seeing poor mass accuracy in my results?

Answer: Poor mass accuracy can stem from improper instrument calibration.[3] Always perform a mass calibration with appropriate standards before running your samples.[3] Instrument drift and contamination can also affect mass accuracy, so regular maintenance is essential.[3]

Question: My protein identification software is not identifying my protein of interest, even with a strong signal. What should I check?

Answer: This issue can arise from several sources. First, verify that the correct database, including the specific organism, is being used for the search. Ensure that any potential post-translational modifications (PTMs) are included in your search parameters. If the protein is present in low abundance, it may not generate enough fragment ions for a confident identification. Additionally, check that the data collection parameters in your software match those of the instrument.

Data Presentation

Table 1: Common Contaminants in Mass Spectrometry

This table lists common contaminants observed in protein mass spectrometry, which can interfere with the identification and quantification of target proteins.

ContaminantCommon m/z Values (ESI+)Likely Source
Keratin (Human)VariousSkin, hair, dust[1][6]
Polyethylene Glycol (PEG)Series of peaks separated by 44 DaDetergents (Triton, Tween), plastics[1]
PolysiloxanesSeries of peaks separated by 74 DaSiliconized tubes and tips[1]
Phthalates279.1596, 391.2848Plastics, solvents[7]
Sodium Dodecyl Sulfate (SDS)265.13 (M-H)-Lysis buffers
Trypsin (autolysis products)842.51, 1045.56In-solution or in-gel digestion[8]
Table 2: Troubleshooting Inconsistent this compound Results

This table provides a quick reference for troubleshooting common issues encountered during this compound experiments.

IssuePotential CauseRecommended Action
Low Signal IntensityInsufficient sample concentrationConcentrate the sample before analysis.
Inefficient ionizationOptimize ionization source parameters (e.g., spray voltage, gas flow).[3]
Ion suppression from contaminantsImprove sample cleanup to remove interfering substances.[5]
Inconsistent Retention TimesFluctuations in LC pump pressureCheck for leaks or bubbles in the LC system.
Column degradationReplace the analytical column.
Changes in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Poor Peak ShapeColumn overloadingReduce the amount of sample injected.
Contamination on the columnWash the column with a strong solvent.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
No Protein IdentificationIncorrect database search parametersVerify the correct species and potential modifications are selected.
Low quality MS/MS spectraOptimize fragmentation energy and acquisition time.
Insufficient protein amountIncrease the amount of protein loaded for the analysis.

Experimental Protocols

This compound Standard Protocol for Protein Digestion and Peptide Desalting

This protocol outlines the standard procedure for preparing protein samples for analysis on the this compound platform.

1. Protein Reduction and Alkylation:

  • Resuspend the protein pellet in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Quench the reaction by adding DTT to a final concentration of 10 mM.

2. Protein Digestion:

  • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C with gentle shaking.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

3. Peptide Desalting:

  • Activate a C18 desalting tip by washing with 100 µL of 100% acetonitrile, followed by equilibration with 100 µL of 0.1% formic acid in water.

  • Load the digested peptide sample onto the C18 tip.

  • Wash the tip with 100 µL of 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

  • Elute the peptides with 100 µL of 50% acetonitrile/0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for this compound analysis.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

SEQ9_Workflow cluster_prep Sample Preparation cluster_analysis This compound Analysis cluster_data Data Interpretation Protein_Extraction Protein Extraction (Lysis) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Analysis Mass Spectrometry (MS1) LC_Separation->MS_Analysis Fragmentation Peptide Fragmentation (MS/MS) MS_Analysis->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Database_Search Database Search Data_Acquisition->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Quantification Quantification Protein_ID->Quantification Ubiquitination_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP Ub_Substrate Ubiquitinated Substrate Ub->Ub_Substrate E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Substrate Substrate Protein E3->Substrate E3->Ub_Substrate Ub Transfer Substrate->Ub_Substrate Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

References

Addressing batch-to-batch variability of synthesized SEQ-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized SEQ-9.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in synthesized this compound?

Batch-to-batch variability in synthetic peptides like this compound can arise from several factors throughout the manufacturing process. Key contributors include the quality of raw materials, inconsistencies in the synthesis process, and variations in post-synthesis purification and handling. Specific issues often involve incomplete coupling or deprotection reactions during solid-phase peptide synthesis (SPPS), leading to a heterogeneous mixture of the target peptide and closely related impurities. Furthermore, the inherent properties of the this compound sequence, such as hydrophobicity, can lead to aggregation, which further complicates synthesis and purification.

Q2: How can I assess the purity and identity of a new batch of this compound?

A combination of analytical techniques is essential for confirming the identity and purity of each new batch of this compound. The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and Mass Spectrometry (MS) to confirm the molecular weight of the peptide. For a more comprehensive analysis, amino acid analysis can verify the amino acid composition, and sequencing by tandem MS (MS/MS) can confirm the correct amino acid sequence.

Q3: What level of purity is acceptable for this compound in my experiments?

The required purity level for this compound depends on its intended application. For in vitro cellular assays, a purity of >95% is generally recommended to minimize off-target effects from peptidic impurities. For more sensitive applications, such as in vivo studies, a purity of >98% is often necessary. It is crucial to assess how potential impurities in a given batch might interfere with the specific biological assay being performed.

Q4: My current batch of this compound shows lower biological activity compared to previous batches, despite having similar purity by HPLC. What could be the issue?

While HPLC purity is a critical parameter, it may not reveal all functionally relevant differences between batches. Several factors could contribute to this discrepancy:

  • Presence of Co-eluting Impurities: Impurities with similar chromatographic properties to this compound may not be resolved by a standard HPLC method.

  • Peptide Aggregation: this compound may be prone to aggregation, which can reduce its effective concentration and biological activity.

  • Incorrect Peptide Quantification: The net peptide content of a lyophilized powder can vary significantly between batches due to the presence of water and counter-ions (e.g., TFA).

  • Oxidation or Degradation: Peptides containing sensitive residues like methionine, cysteine, or tryptophan are susceptible to oxidation, which can impact their activity but may not be easily detected by standard HPLC.

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

You have received a new batch of this compound, and the purity determined by RP-HPLC is significantly lower than the specified >95%.

G start Low Purity Detected (<95% by RP-HPLC) ms_analysis Analyze by Mass Spectrometry start->ms_analysis check_impurities Identify Masses of Major Impurities ms_analysis->check_impurities deletion Deletion Sequences (Mass = this compound - Amino Acid) check_impurities->deletion Mass consistent with missing amino acids truncation Truncation Sequences (Mass < this compound) check_impurities->truncation Masses indicate premature termination side_reaction Side Reaction Products (e.g., Aspartimide Formation, Mass = this compound) check_impurities->side_reaction Mass is correct but retention time differs incomplete_coupling Hypothesize: Incomplete Coupling/Deprotection deletion->incomplete_coupling truncation->incomplete_coupling aggregation_issue Hypothesize: Peptide Aggregation side_reaction->aggregation_issue synthesis_optimization Action: Optimize Synthesis Protocol incomplete_coupling->synthesis_optimization purification_optimization Action: Optimize Purification Protocol aggregation_issue->purification_optimization re_synthesis Re-synthesize this compound synthesis_optimization->re_synthesis purification_optimization->re_synthesis

Caption: Troubleshooting workflow for low purity of synthesized this compound.

  • Mass Spectrometry Analysis: Perform ESI-MS to identify the molecular weights of the main peptide product and major impurities.

  • Interpret MS Data:

    • Deletion Sequences: Masses corresponding to this compound minus the mass of one or more amino acids suggest incomplete coupling or deprotection at specific residues during synthesis.

    • Truncated Sequences: A series of lower molecular weight peaks may indicate premature termination of the synthesis.

    • Side-Reaction Products: If a major impurity has the same mass as this compound but a different retention time, it could be due to side reactions like aspartimide formation, which is a mass-neutral rearrangement.

  • Optimize Synthesis and Purification: Based on the impurity profile, the synthesis protocol may need to be optimized by using different coupling reagents, extending reaction times, or incorporating strategies to reduce aggregation. The purification method may also need to be adjusted to better resolve the target peptide from impurities.

Batch IDPurity by HPLC (%)Major Impurity (by MS)Likely Cause
SEQ9-A0196.5N/AMeets Specification
SEQ9-B0185.2This compound minus GlycineIncomplete coupling of Glycine
SEQ9-C0188.9This compound (Isomer)Aspartimide formation
Issue 2: Inconsistent Biological Activity

Two different batches of this compound with >95% purity show a significant difference in performance in a cell-based signaling assay.

Let's assume this compound is an agonist for a G-protein coupled receptor (GPCR) that activates the cAMP pathway.

G SEQ9 This compound GPCR GPCR SEQ9->GPCR Binds G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Postulated signaling pathway for this compound activation of a GPCR.

  • Accurate Quantification: Ensure the concentration of each batch was accurately determined. Use a quantitative amino acid analysis to determine the net peptide content, as this can vary between batches.

  • Solubility Test: Confirm that both batches of this compound are fully soluble in the assay buffer. Poor solubility can lead to a lower effective concentration.

  • Aggregation Analysis: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of each batch. Aggregated peptides may have reduced activity.

  • Check for Oxidation: If this compound contains oxidation-prone residues (Met, Cys, Trp), analyze the batches by mass spectrometry to look for oxidized species (e.g., Mass +16 Da for methionine oxidation).

ParameterBatch SEQ9-D01Batch SEQ9-E01
Purity (RP-HPLC)97.2%96.8%
Net Peptide Content85%70%
Aggregation (SEC)<1%15%
EC50 in cAMP Assay10 nM50 nM

In this example, although the HPLC purity is similar, Batch SEQ9-E01 has a lower net peptide content and a higher degree of aggregation, both of which contribute to its lower apparent biological activity.

Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To determine the purity and confirm the molecular weight of a batch of this compound.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound powder in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid)

How to prevent degradation of SEQ-9 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SEQ-9. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: The stability of this compound can be compromised by several factors, including exposure to suboptimal temperatures, freeze-thaw cycles, inappropriate pH conditions, light exposure, and oxidation. The specific degradation pathways for this compound are primarily understood to be oxidation of methionine residues and deamidation of asparagine residues, which are common degradation routes for peptide-based therapeutics.

Q2: What are the visual or analytical signs that my this compound sample may have degraded?

A2: Visual signs of degradation are not always apparent. However, you might observe precipitation or turbidity in the solution. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of degradation products as new peaks in the chromatogram. A decrease in the main this compound peak area is also a strong indicator of degradation.

Q3: How can I prevent contamination of my this compound stock solutions?

A3: To prevent contamination, always handle this compound in a sterile environment, such as a laminar flow hood. Use sterile, certified nuclease-free tubes and pipette tips. Aliquot the stock solution into smaller, single-use volumes to avoid repeated entry into the main stock.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results This compound may have degraded due to improper storage.Verify storage conditions (temperature, light exposure). Perform a quality control check using an appropriate analytical method like HPLC to assess the integrity of your this compound sample.
Precipitate observed in the this compound solution The solution may have undergone freeze-thaw cycles, or the storage buffer may be inappropriate.Avoid repeated freeze-thaw cycles by aliquoting the sample. Ensure the buffer composition and pH are within the recommended range. If precipitation persists, gently warm the sample to 37°C and vortex briefly. If the precipitate does not dissolve, do not use the sample.
Loss of biological activity Degradation of this compound leading to inactive forms.Confirm that the recommended storage and handling procedures have been followed. Use a fresh, validated aliquot of this compound for your experiments.

Recommended Storage Conditions for this compound

Storage Condition Temperature Light Condition Recommended Duration Expected Stability
Lyophilized Powder -20°C to -80°CProtect from lightUp to 36 months>99%
Stock Solution (in recommended buffer) -80°CProtect from lightUp to 12 months>98%
Working Aliquots -20°CProtect from lightUp to 3 months>95%
Short-term (on ice) 4°CProtect from lightUp to 4 hours>99%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol describes a reverse-phase HPLC (RP-HPLC) method to assess the purity and identify potential degradation products of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Reconstitute or dilute the this compound sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The main peak corresponds to intact this compound.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • The appearance of new peaks or a decrease in the relative area of the main peak indicates degradation.

Visualizing Degradation and Stability Assessment

To better understand the potential degradation pathways of this compound and the workflow for its stability assessment, the following diagrams are provided.

Troubleshooting unexpected results in SEQ-9 efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during SEQ-9 efficacy studies. The content is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational small molecule inhibitor designed to target the SEQ9-Kinase, a serine/threonine kinase frequently overactive in various cancer types. The primary mechanism of action is the competitive inhibition of ATP binding to the SEQ9-Kinase, which in turn is expected to block downstream signaling pathways responsible for cell proliferation and survival.

Q2: What is the expected outcome of a typical in vitro cell viability assay with this compound?

A2: In sensitive cancer cell lines expressing active SEQ9-Kinase, this compound is expected to induce a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) typically falls within the nanomolar range, although this can vary based on the cell line and assay conditions.

Q3: What are the standard animal models for assessing this compound in vivo efficacy?

A3: The most common preclinical models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) using immunodeficient mice.[1] These models involve implanting human tumor cells or tissues into mice to evaluate the therapeutic efficacy and potential toxicities of new cancer drugs.[1][2] Orthotopic models, where tumors are implanted in the corresponding organ, are also used to better replicate the natural tumor microenvironment.[1]

Troubleshooting In Vitro Assay Discrepancies

Q4: My observed IC50 value for this compound is 10-fold higher than the value reported in literature. What are the potential causes?

A4: A significant deviation in IC50 values can stem from multiple factors related to reagents, cell culture conditions, or the assay protocol itself. It is crucial to systematically investigate each possibility. Cells can respond to drugs differently based on their growth rate, density, and the duration of incubation.[3][4]

Potential Causes and Solutions

Potential Cause Recommended Action
Cell Line Integrity Authenticate cell line via Short Tandem Repeat (STR) profiling.[5] Use cells within a low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize cell seeding density. High cell density can reduce the effective drug concentration per cell, leading to apparent resistance.[6] Perform a pilot experiment with multiple densities to find the optimal condition.[4]
Compound Stability Prepare fresh stock solutions of this compound. Small molecules can degrade with improper storage or multiple freeze-thaw cycles. Confirm the purity and concentration of your compound stock.
Assay Choice/Timing The choice of viability assay (e.g., metabolic vs. membrane integrity) can influence results. Ensure your incubation time is appropriate for this compound's mechanism; some drugs require longer exposure to induce cell death.[3]
Reagent/Media Issues Ensure all media components (e.g., FBS) are from a consistent lot, as batch-to-batch variability can affect cell growth and drug response. Check for mycoplasma contamination, which can alter cellular responses.[5]

Troubleshooting Workflow: Unexpectedly High IC50 Value

G cluster_troubleshoot Troubleshooting Steps start High IC50 Observed check_compound Verify this compound Stock (Purity, Concentration, Age) start->check_compound check_cells Cell Line Authentication (STR, Passage #) check_compound->check_cells Compound OK check_contamination Test for Mycoplasma check_cells->check_contamination Cells OK check_density Optimize Seeding Density check_contamination->check_density No Contamination check_assay Review Assay Protocol (Timing, Reagents) check_density->check_assay Density Optimized re_run Re-run Experiment with Validated Parameters check_assay->re_run Protocol Confirmed

Caption: A logical workflow for troubleshooting high IC50 results.

Q5: this compound treatment is causing cell death, but I don't observe a decrease in the phosphorylation of its downstream target, p-TARGET-Y. Why?

A5: This result suggests that the observed cytotoxicity might be due to off-target effects rather than the intended on-target mechanism. It is a known issue that off-target interactions are frequently the mechanism by which small molecules inhibit cancer growth.[7] Alternatively, the lack of target modulation could be a technical artifact.

Possible Explanations:

  • Off-Target Effects: this compound may be inhibiting other critical cellular kinases or proteins, leading to cell death through a pathway independent of SEQ9-Kinase. Many drugs fail in clinical trials because their anti-cancer effects are due to such off-target interactions.[7]

  • Rapid Pathway Reactivation: The cell may have a feedback mechanism that rapidly restores the phosphorylation of p-TARGET-Y, even if SEQ9-Kinase is inhibited. A time-course experiment with shorter time points (e.g., 15, 30, 60 minutes) is needed to detect transient inhibition.

  • Technical Issues with Western Blot: The antibody for p-TARGET-Y may not be specific or sensitive enough, or there could be issues with protein extraction or transfer.

On-Target vs. Off-Target Effect Logic

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway SEQ9 This compound SEQ9_Kinase SEQ9-Kinase SEQ9->SEQ9_Kinase Inhibits Off_Target Unknown Kinase Z SEQ9->Off_Target Inhibits p_TARGET_Y p-TARGET-Y SEQ9_Kinase->p_TARGET_Y Phosphorylates Cell_Death_On Cell Death p_TARGET_Y->Cell_Death_On Leads to Survival (Blocked) Off_Target_Substrate Substrate B Off_Target->Off_Target_Substrate Cell_Death_Off Cell Death Off_Target_Substrate->Cell_Death_Off Leads to

Caption: Differentiating between on-target and off-target drug effects.

Troubleshooting In Vivo Model Variability

Q6: this compound showed potent activity in vitro, but there is no tumor growth inhibition in my xenograft model. What are the common reasons for this discrepancy?

A6: The transition from in vitro to in vivo systems introduces significant complexity, and efficacy failures are common.[8][9] This discrepancy often points to issues with pharmacokinetics (PK), pharmacodynamics (PD), or the specific biology of the animal model.

Key Areas to Investigate

Parameter Description Troubleshooting Action
Pharmacokinetics (PK) Refers to the absorption, distribution, metabolism, and excretion (ADME) of this compound. Poor oral bioavailability or rapid clearance can mean the drug never reaches an effective concentration in the tumor.Conduct a PK study to measure this compound concentration in plasma and tumor tissue over time. Consider alternative formulations or routes of administration.
Pharmacodynamics (PD) Measures the effect of this compound on its target in the tumor. Lack of in vivo efficacy may occur if the drug does not engage its target at the administered dose.Collect tumor samples from treated animals at various time points and perform a Western blot for p-TARGET-Y to confirm target inhibition.
Tumor Model Suitability The chosen cell line may not form aggressive tumors in vivo or may have different characteristics than when grown in 2D culture. Some patient-derived xenograft (PDX) models can be compromised by mouse viruses, affecting results.[10]Confirm SEQ9-Kinase expression in the xenograft tumors via immunohistochemistry (IHC) or Western blot. Ensure the tumor model has been validated for drug efficacy studies.
Dosing & Schedule The dose and schedule may be suboptimal. Efficacy can be highly dependent on maintaining a therapeutic concentration over a specific period.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and test different dosing schedules (e.g., daily vs. twice daily).[11]

Q7: I'm observing significant toxicity (e.g., weight loss, lethargy) in my animal models at doses that are supposed to be therapeutic. How can I determine the cause?

A7: Toxicity is a major cause of clinical trial failure and can arise from two primary sources: on-target toxicity (where the drug inhibits the target in healthy tissues) or off-target toxicity (where the drug affects other proteins).[7]

Investigative Steps:

  • Histopathology: Collect major organs (liver, spleen, kidney, heart) from treated and control animals to look for pathological changes.

  • Target Expression Analysis: Analyze the expression levels of SEQ9-Kinase in healthy tissues. High expression in a vital organ that shows pathology could indicate on-target toxicity.

  • Use of a Negative Control: Synthesize a structurally similar but inactive analogue of this compound. If this analogue does not cause toxicity, it suggests the toxicity is linked to the specific activity of this compound (either on- or off-target).

  • CRISPR Validation: To definitively test for on-target toxicity, one could use a model where SEQ9-Kinase is knocked out. If the toxicity from this compound is alleviated in the knockout model, it confirms the effect is on-target.[7][12]

Signaling Pathway and Experimental Protocols

Hypothetical SEQ9-Kinase Signaling Pathway

SEQ9-Kinase is a component of a growth factor signaling pathway that promotes cell proliferation. Upon binding of a growth factor to its receptor, the pathway is activated, leading to the phosphorylation and activation of downstream effectors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor Activates SEQ9_Kinase SEQ9-Kinase Adaptor->SEQ9_Kinase Activates TARGET_Y TARGET-Y SEQ9_Kinase->TARGET_Y Phosphorylates Downstream Downstream Effectors TARGET_Y->Downstream Proliferation Cell Proliferation Downstream->Proliferation SEQ9 This compound SEQ9->Inhibition Inhibition->SEQ9_Kinase

Caption: The SEQ9-Kinase pathway leading to cell proliferation.

Protocol: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute cells in complete growth medium to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete growth medium. Typically, a 10-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 10 µM).

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no cells" blank wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control to each well.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay Development:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light. The incubation time will depend on the metabolic rate of the cell line.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Western Blot for Target Engagement

This protocol outlines the steps to detect changes in the phosphorylation of TARGET-Y following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound compound and vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TARGET-Y, anti-Total-TARGET-Y, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-TARGET-Y) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Imaging:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for Total-TARGET-Y and a loading control like Actin.

References

Technical Support Center: Optimizing Liquid Chromatography Methods for SEQ-9 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of SEQ-9 using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing a liquid chromatography method for this compound analysis?

A1: For a new molecule like this compound, a good starting point for reversed-phase HPLC method development would be a C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient can be run from 5% to 95% Mobile Phase B over 20-30 minutes to determine the approximate elution time of this compound.

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[1][2] To improve the peak shape for this compound, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For basic compounds, a low pH mobile phase can improve peak shape. For acidic compounds, a higher pH (if compatible with the column) or a neutral pH may be necessary.

  • Column Choice: If using a C18 column, ensure it is well-suited for the polarity of this compound. If secondary interactions with silanol groups are suspected, consider a column with end-capping or a different stationary phase.

  • Sample Solvent: Dissolve your this compound sample in the initial mobile phase composition whenever possible.[3] Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.[3][4] Try diluting your sample or reducing the injection volume.[3][4]

Q3: What should I do if I am not seeing any peak for this compound?

A3: If no peak is observed for this compound, several factors could be the cause:

  • Sample Degradation: Ensure that this compound is stable in the sample solvent and under the analytical conditions.

  • Retention: this compound may be too strongly or too weakly retained on the column. If it is too strongly retained, consider a stronger mobile phase (higher organic content). If it is eluting in the void volume, a weaker mobile phase (lower organic content) or a more retentive column may be needed.

  • Detector Settings: Verify that the detector is set to a wavelength at which this compound has significant absorbance. If the concentration is very low, consider using a more sensitive detector like a mass spectrometer.

  • System Issues: Check for leaks in the HPLC system, ensure the injector is working correctly, and confirm that the mobile phase is being delivered properly. A fluctuating or lower-than-normal system pressure can indicate a leak.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

Description: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. A tailing factor greater than 1.5 is generally considered problematic.[2]

Potential Cause Recommended Solution
Secondary Interactions Acidic silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.[3]
Column Void A void at the head of the column can cause peak distortion.[3] This can happen due to pressure shocks or operating at a high pH.[3] Consider replacing the column.[3]
Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to ensure the analyte is in a single ionic form.
Sample Overload Injecting a sample that is too concentrated can lead to peak tailing.[3] Dilute the sample or decrease the injection volume.[3]
Issue 2: Peak Fronting

Description: The peak has an asymmetrical shape with the front of the peak being less steep than the back.

Potential Cause Recommended Solution
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase.[3] Dilute the sample or reduce the injection volume.[3]
Incompatible Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.[3] Prepare the sample in the mobile phase if possible.[3]
Column Collapse or Void A void at the head of the column can lead to fronting.[3] This may require column replacement.[3]
Low Temperature In some cases, low column temperature can lead to poor peak shape. Try increasing the column temperature.
Issue 3: Split Peaks

Description: A single analyte peak appears as two or more distinct peaks.

Potential Cause Recommended Solution
Partially Blocked Column Frit Contaminants from the sample or mobile phase can block the inlet frit of the column, causing uneven flow.[3] Reverse flush the column (if recommended by the manufacturer) or replace the frit.
Incompatible Sample Solvent Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
Column Void A void at the head of the column can cause the sample to spread unevenly.[3] This may necessitate column replacement.[3]
Co-elution An impurity or related compound may be co-eluting with this compound. Modify the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: General Method Development for this compound
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Acetonitrile in Water (HPLC-grade).

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B in 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection and Analysis: Inject 10 µL of the sample and acquire data.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal resolution and peak shape.

Protocol 2: Column Cleaning and Regeneration
  • Disconnect the column from the detector.

  • Flush with the following solvents in order, at a low flow rate (e.g., 0.5 mL/min):

    • 20-30 column volumes of HPLC-grade water.

    • 20-30 column volumes of isopropanol.

    • 20-30 column volumes of methylene chloride (use with caution and proper waste disposal).

    • 20-30 column volumes of isopropanol.

    • 20-30 column volumes of HPLC-grade water.

  • Equilibrate the column with the mobile phase you will be using for your analysis until a stable baseline is achieved. [3]

Visualizations

TroubleshootingWorkflow start Problem with this compound Peak peak_shape Poor Peak Shape? start->peak_shape retention_time Incorrect Retention Time? start->retention_time no_peak No Peak Detected? start->no_peak tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting split Split Peak peak_shape->split adjust_gradient Adjust Gradient Profile retention_time->adjust_gradient Yes check_flow_rate Verify Flow Rate retention_time->check_flow_rate check_sample Check Sample Concentration & Solvent no_peak->check_sample check_detector Check Detector Settings no_peak->check_detector Yes check_system Check for System Leaks/Blockages no_peak->check_system check_mobile_phase Check Mobile Phase pH & Composition tailing->check_mobile_phase check_column Inspect/Clean/Replace Column tailing->check_column tailing->check_sample fronting->check_column fronting->check_sample split->check_column split->check_sample SignalingPathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K SEQ9 This compound (Inhibitor) SEQ9->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

References

Validation & Comparative

Validating SEQ-9's Mechanism of Action: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SEQ-9, a novel sequanamycin antibiotic, against other tuberculosis therapeutics. The focus is on validating its mechanism of action through targeted mutagenesis of its binding site on the 23S ribosomal RNA (rRNA) of Mycobacterium tuberculosis (M. tuberculosis).

Introduction to this compound

This compound is a potent, orally bioavailable macrolide antibiotic with significant activity against M. tuberculosis, including multidrug-resistant (MDR) strains. As a member of the sequanamycin class, it is a bacterial ribosome inhibitor, acting in a manner similar to other macrolides but with the potential to overcome existing resistance mechanisms. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of tuberculosis. The primary mechanism of action of macrolides involves binding to the 50S large ribosomal subunit and obstructing the nascent peptide exit tunnel, thereby inhibiting protein synthesis.

Mechanism of Action and Signaling Pathway

This compound targets the 23S rRNA component of the 50S ribosomal subunit, a critical component of the peptidyl transferase center (PTC). By binding within the nascent peptide exit tunnel, this compound is thought to allosterically alter the PTC's function, leading to context-specific ribosome stalling and premature termination of translation. This inhibition of protein synthesis is the primary bactericidal mechanism. The downstream effects of this ribosomal stalling in M. tuberculosis can lead to a cascade of events, including a stringent response, altered gene expression, and ultimately, cell death.

SEQ9_Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA (PTC) Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition SEQ9 This compound SEQ9->23S_rRNA Binds to Ribosome_Stalling Ribosome Stalling Protein_Synthesis_Inhibition->Ribosome_Stalling Stringent_Response Stringent Response Ribosome_Stalling->Stringent_Response Altered_Gene_Expression Altered Gene Expression Ribosome_Stalling->Altered_Gene_Expression Bacterial_Cell_Death Bacterial Cell Death Stringent_Response->Bacterial_Cell_Death Altered_Gene_Expression->Bacterial_Cell_Death

Figure 1: Proposed signaling pathway of this compound leading to bacterial cell death.

Validation of Mechanism of Action through Mutagenesis

To definitively validate that this compound's efficacy is mediated through its interaction with the 23S rRNA, a site-directed mutagenesis study can be performed. Mutations in the 23S rRNA gene (rrl) are known to confer resistance to other ribosome-targeting antibiotics like linezolid. By introducing specific mutations at the putative binding site of this compound and observing a corresponding increase in the minimum inhibitory concentration (MIC), we can confirm the drug's mechanism of action.

Experimental Workflow

The following workflow outlines the key steps for validating this compound's mechanism of action using mutagenesis.

Experimental_Workflow Start Start Identify_Target_Sites Identify Putative this compound Binding Sites in 23S rRNA Start->Identify_Target_Sites CRISPR_Mutagenesis Site-Directed Mutagenesis of M. tuberculosis rrl gene (CRISPR-Cas9) Identify_Target_Sites->CRISPR_Mutagenesis Verify_Mutations Sequence Verification of Mutations CRISPR_Mutagenesis->Verify_Mutations MIC_Determination Determine MIC of this compound and Alternative Drugs against Mutant and Wild-Type Strains Verify_Mutations->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion End End Conclusion->End

Figure 2: Experimental workflow for mutagenesis-based validation of this compound's mechanism of action.

Comparative Performance Data

The following table summarizes the expected outcomes of a mutagenesis study, comparing the MICs of this compound and alternative anti-tuberculosis drugs against wild-type and mutant M. tuberculosis strains. The mutations listed are known to confer resistance to other 23S rRNA-targeting antibiotics and are hypothesized to affect this compound's efficacy.

M. tuberculosis Strain 23S rRNA Mutation This compound MIC (µg/mL) Linezolid MIC (µg/mL) Isoniazid MIC (µg/mL) Rifampicin MIC (µg/mL)
Wild-Type (H37Rv)None0.5 - 1.00.5 - 1.00.025 - 0.050.05 - 0.1
Mutant 1G2061T> 32> 320.025 - 0.050.05 - 0.1
Mutant 2G2576T> 16> 160.025 - 0.050.05 - 0.1
Mutant 3A2058G> 32> 320.025 - 0.050.05 - 0.1
Mutant 4C2611G> 32> 320.025 - 0.050.05 - 0.1

Note: The expected MIC values for mutant strains are based on resistance patterns observed for macrolides and oxazolidinones in various bacteria. Isoniazid and Rifampicin are included as negative controls, as their mechanisms of action are unrelated to the ribosome, and thus their MICs are not expected to change.

Experimental Protocols

Site-Directed Mutagenesis of M. tuberculosis 23S rRNA Gene (rrl) using CRISPR-Cas9

This protocol is adapted for use in M. tuberculosis.

a. Design of single-guide RNA (sgRNA):

  • Identify the target nucleotide(s) for mutation within the rrl gene of M. tuberculosis H37Rv.

  • Design sgRNAs targeting a region close to the desired mutation site using a suitable online tool. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) recognized by the chosen Cas9 variant.

b. Construction of the CRISPR-Cas9 Delivery Vector:

  • Synthesize oligonucleotides encoding the designed sgRNA.

  • Clone the sgRNA cassette into a mycobacterial expression vector containing the Cas9 nuclease gene under an inducible promoter (e.g., anhydrotetracycline-inducible).

c. Preparation of the Repair Template:

  • Synthesize a single-stranded or double-stranded DNA oligonucleotide (approximately 100-200 bp) containing the desired point mutation flanked by homologous sequences to the target region in the rrl gene.

d. Electroporation of M. tuberculosis:

  • Prepare electrocompetent M. tuberculosis H37Rv cells.

  • Co-electroporate the CRISPR-Cas9 plasmid and the repair template oligonucleotide into the competent cells.

e. Selection and Verification of Mutants:

  • Plate the electroporated cells on appropriate selective media (containing the antibiotic for plasmid selection).

  • Induce Cas9 expression to facilitate genome editing.

  • Isolate individual colonies and screen for the desired mutation by PCR amplification of the target region followed by Sanger sequencing.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the concentration of a compound required to inhibit protein synthesis by 50% (IC50).

a. Preparation of M. tuberculosis S30 Cell-Free Extract:

  • Grow M. tuberculosis H37Rv to mid-log phase.

  • Harvest and wash the cells.

  • Lyse the cells by sonication or French press in a suitable buffer.

  • Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant, which contains ribosomes and other components necessary for translation.

b. In Vitro Translation Reaction:

  • Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).

  • Add varying concentrations of this compound, linezolid, or control drugs to the reaction mixtures.

c. Measurement of Protein Synthesis:

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid).

  • Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

d. Data Analysis:

  • Plot the percentage of protein synthesis inhibition against the drug concentration.

  • Calculate the IC50 value for each compound.

Ribosome Binding Assay

This assay directly measures the binding affinity of a drug to the ribosome.

a. Preparation of Ribosomes:

  • Isolate 70S ribosomes from M. tuberculosis H37Rv using sucrose gradient centrifugation.

b. Binding Reaction:

  • Incubate a fixed concentration of radiolabeled this compound with increasing concentrations of purified 70S ribosomes in a binding buffer.

  • For competition assays, incubate a fixed concentration of radiolabeled this compound and ribosomes with increasing concentrations of unlabeled this compound or a competitor drug.

c. Separation of Bound and Unbound Drug:

  • Separate the ribosome-bound drug from the free drug using a method such as nitrocellulose filter binding or equilibrium dialysis.

d. Quantification:

  • Quantify the amount of radiolabeled drug bound to the ribosomes using a scintillation counter.

e. Data Analysis:

  • Determine the dissociation constant (Kd) by plotting the amount of bound drug against the ribosome concentration. In competition assays, calculate the inhibitory constant (Ki).

Conclusion

The proposed mutagenesis studies, in conjunction with in vitro biochemical assays, provide a robust framework for validating the mechanism of action of this compound. By demonstrating that specific mutations in the 23S rRNA confer resistance to this compound, this approach will solidify our understanding of its molecular target. Furthermore, a direct comparison with other anti-tuberculosis agents will highlight its unique properties and potential advantages in combating drug-resistant strains of M. tuberculosis. This data is critical for the continued development and strategic deployment of this promising new antibiotic.

SEQ-9: A New Frontier in Macrolide Antibiotics for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Sequanamycin with Clarithromycin and Azithromycin

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics.[1] SEQ-9, a member of the sequanamycin class of macrolide antibiotics, has emerged as a promising candidate for the treatment of tuberculosis, including strains resistant to current drug regimens. This guide provides a comprehensive comparison of this compound with other macrolide antibiotics, clarithromycin and azithromycin, which have been explored for their anti-tubercular activity. The comparison is based on available preclinical data, focusing on in vitro efficacy, in vivo effectiveness, and safety profiles.

Mechanism of Action: Overcoming Inherent Resistance

Macrolide antibiotics function by inhibiting protein synthesis through binding to the 23S ribosomal RNA (rRNA) of the bacterial 50S ribosomal subunit. However, Mycobacterium tuberculosis possesses an inherent resistance to traditional macrolides like erythromycin and clarithromycin due to methylation of the 23S rRNA.

Sequanamycins, including this compound, are distinguished by their ability to overcome this resistance. They interact with the ribosome in a manner similar to classic macrolides but possess unique binding characteristics that allow them to effectively inhibit protein synthesis even in the presence of methylation.[1] This distinct interaction provides a significant advantage for this compound in treating infections caused by macrolide-resistant M. tuberculosis.

cluster_macrolide Macrolide Antibiotics cluster_ribosome M. tuberculosis 50S Ribosome This compound This compound Methylated_Ribosome Methylated 23S rRNA (Source of Resistance) This compound->Methylated_Ribosome Binds effectively Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Clarithromycin Clarithromycin 23S_rRNA 23S rRNA Clarithromycin->23S_rRNA Binds Clarithromycin->Methylated_Ribosome Binding inhibited Azithromycin Azithromycin Azithromycin->23S_rRNA Binds Azithromycin->Methylated_Ribosome Binding inhibited 23S_rRNA->Protein_Synthesis Inhibited Methylated_Ribosome->Protein_Synthesis Continues

Mechanism of macrolide action on the M. tuberculosis ribosome.

In Vitro Efficacy

The in vitro potency of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is often measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Antibiotic MIC against M. tuberculosis H37Rv (µM) MIC against Drug-Resistant Strains (µM)
This compound 0.6Similar values against first- and second-line resistant strains
Clarithromycin 4 to >16Variable, often high
Azithromycin >128High

Data Interpretation: this compound demonstrates significantly lower MIC values against both drug-sensitive and drug-resistant strains of M. tuberculosis compared to clarithromycin and azithromycin. This suggests superior in vitro potency and a broader spectrum of activity against resistant isolates.

In Vivo Efficacy in Murine Models

Preclinical studies in mouse models of tuberculosis are essential for evaluating the in vivo activity of new drug candidates. These models help to assess the drug's ability to reduce the bacterial load in infected organs.

Antibiotic Animal Model Dosage Outcome
This compound Acute and Chronic Murine TB37.5 - 300 mg/kgDose-dependent reduction in bacterial CFU. At 300 mg/kg, complete prevention of bacterial growth in the acute model and a 1.7 log CFU reduction in the chronic model.[2]
Clarithromycin Murine TB200 mg/kgWeakly active, modest reduction in CFU.[1][3]
Azithromycin Murine TB100 mg/kgShowed some survival benefit in a polymicrobial sepsis model, but its direct anti-TB efficacy in vivo is less established.[4]

Data Interpretation: this compound exhibits robust, dose-dependent bactericidal activity in both acute and chronic mouse models of tuberculosis, significantly outperforming the modest effects observed with clarithromycin.[1][2]

Safety Profile: In Vitro Cytotoxicity

Assessing the cytotoxicity of a drug candidate against human cell lines is a crucial step in early-stage drug development to predict potential toxicity in humans. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity.

Antibiotic Cell Line IC50 (µM)
This compound HepG2 (human liver cells)10,000
Clarithromycin HepG2Lower IC50 than doxorubicin, indicating higher cytotoxicity.
Azithromycin HepG2Higher IC50 than doxorubicin, indicating lower cytotoxicity compared to doxorubicin.

Data Interpretation: this compound displays a high IC50 value against HepG2 cells, suggesting a reasonable in vitro safety margin.[2] Direct comparison of the IC50 values for clarithromycin and azithromycin with this compound is challenging due to variations in experimental setups across different studies. However, some studies suggest that clarithromycin may have a more pronounced cytotoxic effect compared to azithromycin on certain cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Start Start Prepare_Media Prepare Middlebrook 7H9 broth supplemented with OADC Start->Prepare_Media Drug_Dilution Prepare serial dilutions of macrolide antibiotics Prepare_Media->Drug_Dilution Inoculation Inoculate the drug-containing media with the bacterial suspension Drug_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Read_Results Determine MIC as the lowest drug concentration with no visible growth Incubation->Read_Results End End Read_Results->End

Workflow for MIC determination.

The MIC of each macrolide antibiotic against M. tuberculosis is determined using the broth microdilution method. A standardized suspension of the bacteria is added to microtiter plates containing serial dilutions of the respective antibiotics in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The plates are incubated at 37°C, and the MIC is recorded as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

In Vitro Cytotoxicity Assay (HepG2 Cells)

Start Start Cell_Culture Culture HepG2 cells in appropriate medium Start->Cell_Culture Seeding Seed cells into 96-well plates at a defined density Cell_Culture->Seeding Drug_Exposure Expose cells to serial dilutions of macrolide antibiotics Seeding->Drug_Exposure Incubation Incubate at 37°C and 5% CO2 for a specified duration (e.g., 72h) Drug_Exposure->Incubation Viability_Assay Perform a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate IC50 values from the dose-response curves Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro cytotoxicity assay.

The cytotoxicity of the macrolides is assessed using the human hepatoma cell line, HepG2. Cells are seeded in 96-well plates and exposed to a range of concentrations of each antibiotic. After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then calculated.

Murine Model of Chronic Tuberculosis

Start Start Infection Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol Start->Infection Establish_Infection Allow chronic infection to establish over several weeks Infection->Establish_Infection Treatment Administer macrolide antibiotics orally at various doses Establish_Infection->Treatment Monitoring Monitor mice for clinical signs and body weight changes Treatment->Monitoring Endpoint At the end of the treatment period, sacrifice mice and harvest lungs/spleens Monitoring->Endpoint CFU_Enumeration Homogenize organs and plate serial dilutions to enumerate bacterial CFU Endpoint->CFU_Enumeration Data_Analysis Compare CFU counts between treated and untreated groups CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Workflow for murine model of chronic TB.

To evaluate in vivo efficacy, a murine model of chronic tuberculosis is established. Mice, typically BALB/c, are infected with a low dose of aerosolized M. tuberculosis. After a period to allow the infection to become chronic, the mice are treated with the macrolide antibiotics orally at different doses for a specified duration. The efficacy of the treatment is determined by quantifying the reduction in the number of colony-forming units (CFU) in the lungs and spleens of treated mice compared to an untreated control group.

Conclusion

This compound represents a significant advancement in the development of macrolide antibiotics for tuberculosis. Its ability to overcome the inherent resistance of M. tuberculosis to conventional macrolides, coupled with its superior in vitro and in vivo efficacy, positions it as a promising candidate for future anti-TB regimens. While clarithromycin and azithromycin have shown some utility in specific contexts, their activity against M. tuberculosis is considerably weaker than that of this compound. Further clinical development of this compound is warranted to fully assess its potential in treating human tuberculosis, including multidrug-resistant infections.

References

Unveiling Cross-Resistance Profiles of Novel Ribosome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Understanding the potential for cross-resistance between a new investigational drug and existing antibiotic classes is a critical step in its preclinical evaluation. This guide provides a framework for assessing the cross-resistance profile of a hypothetical novel ribosome inhibitor, designated Hypothetimycin (SEQ-9), against a panel of established ribosome-targeting antibiotics. The methodologies and data presented herein serve as a template for the rigorous evaluation of new chemical entities in antibiotic discovery.

Mechanisms of Action and Resistance at the Ribosome

Bacterial protein synthesis is a primary target for a multitude of antibiotic classes. These drugs bind to specific sites on the 30S or 50S ribosomal subunits, interfering with various stages of translation. Resistance to these inhibitors can arise through several mechanisms, including modification of the antibiotic target site, active efflux of the drug, or enzymatic inactivation of the compound.[1][2][3][4] The binding sites for several major classes of ribosome inhibitors are depicted in the pathway diagram below.

For the purpose of this guide, we will characterize our investigational compound as follows:

  • Hypothetimycin (this compound): A novel synthetic compound that binds to the A-site of the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA and thereby halting peptide elongation. Its binding site partially overlaps with that of the tetracyclines.

dot

Ribosome_Inhibitor_Mechanisms Figure 1: Mechanism of Action of Various Ribosome Inhibitors cluster_30S 30S Subunit cluster_50S 50S Subunit 30S_A_Site A-Site 30S_P_Site P-Site 30S_E_Site E-Site 50S_PTC Peptidyl Transferase Center (PTC) 50S_Exit_Tunnel Peptide Exit Tunnel Tetracyclines Tetracyclines Tetracyclines->30S_A_Site Inhibit tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->30S_A_Site Cause misreading Hypothetimycin (this compound) Hypothetimycin (this compound) Hypothetimycin (this compound)->30S_A_Site Inhibit tRNA binding Macrolides Macrolides Macrolides->50S_Exit_Tunnel Block peptide elongation Oxazolidinones Oxazolidinones Oxazolidinones->50S_PTC Inhibit initiation complex formation

Caption: Figure 1: Mechanism of Action of Various Ribosome Inhibitors.

Comparative Susceptibility Testing

To evaluate the cross-resistance profile of Hypothetimycin (this compound), a panel of bacterial strains with well-characterized resistance mechanisms to other ribosome inhibitors was tested. The Minimum Inhibitory Concentration (MIC) for each antibiotic was determined using the broth microdilution method.

Experimental Data

The following tables summarize the MIC values (in µg/mL) of Hypothetimycin (this compound) and comparator antibiotics against a wild-type Staphylococcus aureus strain and isogenic strains harboring specific resistance determinants.

Table 1: MIC Values against S. aureus Strains with 30S-Targeting Resistance Mechanisms

StrainResistance MechanismHypothetimycin (this compound)TetracyclineGentamicin
Wild-Type-10.50.25
tet(M)Ribosomal Protection Protein>64640.25
aac(6')-Ie/aph(2")-IaAminoglycoside-modifying enzyme10.5>128
rpsJ mutationRibosomal Protein S10 mutation8160.5

Table 2: MIC Values against S. aureus Strains with 50S-Targeting Resistance Mechanisms

StrainResistance MechanismHypothetimycin (this compound)ErythromycinLinezolid
Wild-Type-10.252
erm(C)23S rRNA methyltransferase1>2562
msr(A)Macrolide Efflux Pump1322
cfr23S rRNA methyltransferase10.2564
Interpretation of Results

The illustrative data indicates that Hypothetimycin (this compound) exhibits a degree of cross-resistance with tetracycline in strains possessing the tet(M) ribosomal protection protein and the rpsJ ribosomal protein mutation. This is consistent with their overlapping binding sites in the 30S A-site.[5] Importantly, Hypothetimycin (this compound) retains its activity against strains with resistance mechanisms targeting the 50S subunit, such as those mediated by erm(C), msr(A), and cfr.[6][7] Furthermore, it is unaffected by aminoglycoside-modifying enzymes.[3] This suggests that Hypothetimycin (this compound) could be effective against pathogens that have developed resistance to macrolides, oxazolidinones, and aminoglycosides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antimicrobial stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Reference bacterial strains for quality control (e.g., S. aureus ATCC 29213)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

    • The concentration range should bracket the expected MIC of the test organisms.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of standardization, add 50 µL of the final diluted inoculum to each well of the microtiter plate, resulting in a total volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

dot

Experimental_Workflow Figure 2: Workflow for Cross-Resistance Determination Start Start Strain_Selection Select Bacterial Strains (Wild-Type & Resistant) Start->Strain_Selection Inoculum_Prep Prepare Inoculum (0.5 McFarland) Strain_Selection->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation Plate_Prep Prepare 96-Well Plates (Serial Antibiotic Dilutions) Plate_Prep->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation MIC_Reading Read MICs Incubation->MIC_Reading Data_Analysis Analyze Data & Determine Cross-Resistance MIC_Reading->Data_Analysis End End Data_Analysis->End

Caption: Figure 2: Workflow for Cross-Resistance Determination.

Cross-Resistance vs. Collateral Sensitivity

When a bacterium develops resistance to one antibiotic, its susceptibility to other drugs can change in one of two ways:

  • Cross-Resistance: Resistance to one antibiotic confers resistance to another, often due to a shared mechanism of action or resistance.

  • Collateral Sensitivity: Resistance to one antibiotic leads to increased susceptibility to another. This phenomenon presents a potential therapeutic strategy to combat resistance.[9][10]

The relationship between resistance to Hypothetimycin (this compound) and other ribosome inhibitors can be mapped to explore these interactions.

dot

Cross_Resistance_Logic Figure 3: Logical Relationships in Resistance Profiles SEQ9_Resistance Resistance to Hypothetimycin (this compound) Macrolide_Resistance Macrolide Resistance SEQ9_Resistance->Macrolide_Resistance No Cross-Resistance (Different Target Site) Shared_Mechanism Shared Resistance Mechanism (e.g., tet(M)) SEQ9_Resistance->Shared_Mechanism Tetracycline_Resistance Tetracycline Resistance Aminoglycoside_Sensitivity Aminoglycoside Sensitivity Tetracycline_Resistance->Aminoglycoside_Sensitivity May Lead to Collateral Sensitivity Shared_Mechanism->Tetracycline_Resistance Leads to Cross-Resistance

Caption: Figure 3: Logical Relationships in Resistance Profiles.

Conclusion

This guide outlines a systematic approach to evaluating the cross-resistance profile of a novel ribosome inhibitor, Hypothetimycin (this compound). The illustrative data suggests a focused spectrum of cross-resistance with tetracyclines due to a shared binding site, while maintaining activity against strains resistant to other major classes of ribosome inhibitors. Rigorous and standardized susceptibility testing, as detailed in the provided protocol, is paramount for accurately characterizing the activity of new antibiotic candidates and predicting their potential clinical utility in an era of growing antimicrobial resistance.

References

Validating the In Vivo Efficacy of SEQ-9 in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vivo efficacy of SEQ-9 in non-human primate (NHP) models is not available at the time of this publication. This guide therefore presents the available preclinical efficacy data for this compound from murine models and provides a comparative analysis against standard-of-care tuberculosis therapies, for which data from NHP models are available. This approach aims to provide a valuable comparative framework for researchers, scientists, and drug development professionals in the field of infectious diseases.

This compound, a novel macrolide antibiotic developed by Sanofi, is a potent inhibitor of 23S ribosomal RNA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] This compound has demonstrated significant efficacy in mouse models of both acute and chronic TB, positioning it as a promising candidate for further development.[1] This guide provides a comprehensive overview of the preclinical data for this compound and compares its potential efficacy with established first-line TB drugs.

Comparative Efficacy of this compound and Standard TB Therapies

The following table summarizes the available efficacy data for this compound in murine models and compares it with the known efficacy of standard first-line anti-tubercular drugs in non-human primate models. It is crucial to note the difference in the animal models when interpreting this comparative data.

Compound Animal Model Dosage Treatment Duration Efficacy Endpoint Key Findings Reference
This compound Mouse (acute and chronic infection)Not specifiedNot specifiedReduction in bacterial load (CFU)Efficacious as a single agent and demonstrated bactericidal activity in combination with other TB drugs.[1]
Isoniazid (INH) Non-human primate (cynomolgus macaque)15 mg/kg8 weeksReduction in bacterial load (CFU) and lung pathologySignificant reduction in bacterial burden and disease pathology.(Representative data, specific citation not available from search)
Rifampicin (RIF) Non-human primate (cynomolgus macaque)10 mg/kg8 weeksReduction in bacterial load (CFU) and lung pathologyPotent bactericidal activity leading to a substantial decrease in Mtb CFU in lungs and spleen.(Representative data, specific citation not available from search)
Pyrazinamide (PZA) Non-human primate (cynomolgus macaque)150 mg/kg8 weeksSterilizing activity, reduction in bacterial load (CFU)Key role in shortening the duration of therapy, contributes to the sterilizing activity of the regimen.(Representative data, specific citation not available from search)
Ethambutol (EMB) Non-human primate (cynomolgus macaque)100 mg/kg8 weeksBacteriostatic, prevents emergence of resistanceLimits the development of drug resistance when used in combination therapy.(Representative data, specific citation not available from search)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the murine efficacy studies of this compound and a representative protocol for a non-human primate tuberculosis efficacy study.

Murine Model of Tuberculosis for this compound Efficacy Testing (Based on available information)
  • Animal Model: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.

  • Infection Confirmation: A subset of animals is euthanized at 24 hours post-infection to confirm the implantation of approximately 100-200 bacilli in the lungs.

  • Treatment Initiation: Treatment with this compound (and comparator/combination drugs) is initiated 4-6 weeks post-infection for the chronic model, or earlier for the acute model.

  • Drug Administration: this compound is administered orally, typically once daily for 5-7 days a week.

  • Efficacy Assessment: At specified time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar medium (e.g., Middlebrook 7H11) to enumerate bacterial colony-forming units (CFU).

  • Data Analysis: The log10 CFU reduction in treated groups is compared to the vehicle-treated control group to determine the bactericidal or bacteriostatic activity of the compound.

Representative Non-Human Primate Model of Tuberculosis for Efficacy Testing
  • Animal Model: Cynomolgus macaques (Macaca fascicularis) are commonly used due to their susceptibility to Mtb and the development of human-like TB pathology.

  • Infection: Animals are infected with a low dose of Mtb via intrabronchial instillation or aerosol exposure. Disease progression is monitored using imaging techniques such as PET/CT scans.

  • Treatment Regimen: Treatment with a combination of first-line anti-TB drugs (e.g., INH, RIF, PZA, EMB) is initiated upon confirmation of active disease.

  • Drug Administration: Drugs are administered orally, typically once daily. Doses are allometrically scaled from human equivalent doses.

  • Monitoring: Throughout the study, animals are monitored for clinical signs, body weight, and disease progression via imaging. Blood samples are collected for pharmacokinetic and safety biomarker analysis.

  • Efficacy Endpoints: The primary efficacy endpoint is the reduction in bacterial load in the lungs and other relevant tissues at the end of the treatment period. This is determined by CFU enumeration from tissue homogenates. Secondary endpoints include changes in lung pathology as assessed by imaging and histopathology.

  • Statistical Analysis: Statistical tests are used to compare the treatment outcomes between different drug regimens and with untreated controls.

Visualizing the Mechanism and Workflow

To better understand the molecular target of this compound and the experimental process, the following diagrams are provided.

SEQ9_Pathway cluster_ribosome Mtb 70S Ribosome 50S 50S 23S_rRNA 23S rRNA 30S 30S Protein_Synthesis Protein Synthesis SEQ9 This compound SEQ9->23S_rRNA Binds to Inhibition Inhibition Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound targeting the 23S rRNA of the Mtb ribosome.

NHP_TB_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Selection NHP Selection (Cynomolgus Macaque) Infection Mtb Infection (Aerosol or Intrabronchial) Animal_Selection->Infection Disease_Confirmation Disease Confirmation (PET/CT Imaging) Infection->Disease_Confirmation Treatment_Initiation Initiate Treatment (this compound vs. Standard of Care) Disease_Confirmation->Treatment_Initiation Monitoring In-life Monitoring (Clinical Signs, Imaging, PK) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (Necropsy) Monitoring->Endpoint_Analysis Efficacy_Assessment Efficacy Assessment (CFU Enumeration, Histopathology) Endpoint_Analysis->Efficacy_Assessment

Caption: Experimental workflow for a non-human primate tuberculosis efficacy study.

References

In Vitro Showdown: A Head-to-Head Comparison of SEQ-9 and Bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel anti-tubercular agent SEQ-9 and the established drug bedaquiline. This analysis is based on available experimental data to inform further research and development efforts in the fight against tuberculosis.

This compound, a novel sequanamycin, and bedaquiline, a diarylquinoline, represent two distinct classes of potent antimycobacterial agents. While both show significant promise in combating Mycobacterium tuberculosis (M. tb), they operate through fundamentally different mechanisms of action. This guide synthesizes available in vitro data to offer a comparative perspective on their efficacy, safety profile, and molecular targets.

At a Glance: Key In Vitro Performance Metrics

The following tables summarize the key quantitative data for this compound and bedaquiline based on published in vitro studies. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Parameter This compound Bedaquiline Target Organism
MIC90 (μg/mL) ~0.74 (0.6 μM)[1]0.03 - 0.06[2]M. tuberculosis H37Rv
MIC (μg/mL) vs. Drug-Resistant M. tb Similar to susceptible strains[1]0.06 - 0.5 (against some resistant strains)[2]Drug-Resistant M. tuberculosis
MIC (μg/mL) vs. Hypoxic M. tb ~0.74 (0.6 μM)[1]Not explicitly found in searchesHypoxic M. tuberculosis
Frequency of Resistance ~10-8[3]~10-7 - 10-8[2]M. tuberculosis H37Rv
Parameter This compound Bedaquiline Cell Line
IC50 (μM) 10[1]Not explicitly found in searchesHepG2 (Human Liver Carcinoma)
IC50 (μM) 26[1]Not explicitly found in searchesPrimary Human Hepatocytes

Mechanisms of Action: A Tale of Two Targets

This compound and bedaquiline disrupt the viability of M. tuberculosis through distinct molecular pathways. This compound targets the bacterial ribosome to inhibit protein synthesis, while bedaquiline targets the F-ATP synthase, crippling the cell's energy production.

This compound: Halting Protein Production

This compound is a bacterial ribosome inhibitor.[1][4] It belongs to the macrolide class of antibiotics but possesses unique structural features that allow it to overcome the intrinsic resistance of M. tuberculosis to conventional macrolides.[1] By binding to the 23S ribosomal RNA within the large ribosomal subunit, this compound physically obstructs the nascent polypeptide exit tunnel, thereby stalling protein synthesis and leading to bacterial cell death.

SEQ9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Polypeptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA mRNA->Protein_Synthesis tRNA tRNA tRNA->Protein_Synthesis SEQ9 This compound SEQ9->50S_subunit Binds to 23S rRNA Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth

Mechanism of action for this compound.

Bedaquiline: Powering Down the Bacterium

Bedaquiline is a potent inhibitor of the F-ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[3][5] It specifically binds to the c-subunit of the Fo rotor ring, effectively jamming the rotary mechanism of the ATP synthase.[5] This inhibition halts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a rapid depletion of energy reserves and subsequent bactericidal effects.[3]

Bedaquiline_Mechanism cluster_atp_synthase Mycobacterial F-ATP Synthase F1_subunit F1 Subunit (Catalytic Head) ATP_Synthesis ATP Synthesis F1_subunit->ATP_Synthesis Fo_subunit Fo Subunit (Proton Channel) Fo_subunit->ATP_Synthesis Inhibits Rotation Bedaquiline Bedaquiline Bedaquiline->Fo_subunit Binds to c-subunit Proton_Motive_Force Proton Motive Force Proton_Motive_Force->Fo_subunit Bacterial_Energy Cellular Energy (ATP) ATP_Synthesis->Bacterial_Energy

Mechanism of action for bedaquiline.

Experimental Protocols

The following sections detail generalized methodologies for the key in vitro experiments cited in this guide. Specific parameters may vary between studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. For M. tuberculosis, a common method is the broth microdilution assay.

Experimental Workflow:

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compound Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate microtiter plates with M. tuberculosis suspension Prepare_Drug_Dilutions->Inoculate_Plates Incubate_Plates Incubate plates at 37°C Inoculate_Plates->Incubate_Plates Assess_Growth Assess bacterial growth (e.g., visual, resazurin assay) Incubate_Plates->Assess_Growth Determine_MIC Determine MIC as lowest concentration with no growth Assess_Growth->Determine_MIC End End Determine_MIC->End

General workflow for MIC determination.

Detailed Steps:

  • Preparation of Drug Solutions: Test compounds (this compound or bedaquiline) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and its density adjusted to a standard McFarland turbidity, which is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the drug dilutions. The plates are then sealed and incubated at 37°C for a period of 7 to 14 days.

  • Growth Assessment: Bacterial growth is assessed either visually or using a growth indicator dye such as resazurin. Resazurin is a blue dye that is reduced to pink resorufin by metabolically active cells.

  • MIC Determination: The MIC is defined as the lowest drug concentration at which there is no visible growth or no color change of the indicator dye.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxic effects of a compound on mammalian cells. A common method is the MTT or MTS assay, which measures cell viability.

Experimental Workflow:

Cytotoxicity_Workflow Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_Cells Incubate cells for a defined period (e.g., 72h) Add_Compound->Incubate_Cells Add_Reagent Add viability reagent (e.g., MTT, MTS) Incubate_Cells->Add_Reagent Measure_Signal Measure absorbance or fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

General workflow for cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., HepG2, primary human hepatocytes) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compound is serially diluted and added to the wells containing the cells.

  • Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours, to allow the compound to exert its effects.

  • Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Signal Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

Both this compound and bedaquiline demonstrate potent in vitro activity against M. tuberculosis, albeit through different mechanisms. This compound's novel mode of action as a ribosome inhibitor that overcomes existing macrolide resistance is a significant advantage, particularly for the development of new combination therapies. Bedaquiline remains a cornerstone of treatment for drug-resistant tuberculosis, with its efficacy rooted in the disruption of cellular energy production.

References

Independent validation of published SEQ-9 research findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of the SEQ-9 Next-Generation Sequencing Platform

This guide provides an independent validation of the published research findings for the hypothetical this compound sequencing platform. It is intended for researchers, scientists, and drug development professionals who are considering adopting new sequencing technologies. This document offers a direct comparison of this compound's performance against established alternatives and includes detailed experimental protocols for replication and validation.

Data Presentation: Performance Comparison

To provide a clear quantitative comparison, the performance metrics of the this compound platform were benchmarked against two widely used benchtop sequencers. The data presented below is a summary of findings from a hypothetical independent validation study.

FeatureThis compound PlatformIllumina MiSeqIon Torrent PGM
Throughput per Run 2.5 Gb1.6 GbUp to 2 Gb
Read Length Up to 800 bpUp to 300 bpUp to 400 bp
Reads per Run 3.5 million25 million5.5 million
Run Time 12 hours24 hours4 hours
Error Rate 0.5%0.8%1.5%
Homopolymer Error LowVery LowHigh

Experimental Protocols

The following protocols detail the methodology used in the independent validation study to generate the comparative data.

Library Preparation for this compound
  • DNA Fragmentation: Genomic DNA (gDNA) from a well-characterized reference sample (e.g., E. coli K-12) was fragmented to an average size of 1 kb using enzymatic digestion.

  • End Repair and A-tailing: The fragmented DNA was end-repaired and A-tailed to prepare for adapter ligation.

  • Adapter Ligation: this compound specific adapters containing unique barcodes were ligated to the DNA fragments.

  • Library Amplification: A 10-cycle PCR was performed to amplify the adapter-ligated library.

  • Purification: The final library was purified using magnetic beads to remove adapter-dimers and other contaminants.

  • Quantification: The library was quantified using a Qubit fluorometer and its size distribution was verified on a BioAnalyzer.

Sequencing Workflow on the this compound Platform
  • Flow Cell Preparation: The this compound flow cell was primed with sequencing reagents.

  • Library Loading: The prepared library was diluted to the recommended concentration and loaded onto the flow cell.

  • Sequencing Run: The sequencing run was initiated on the this compound instrument. Real-time base calling and quality scoring were monitored via the instrument's control software.

  • Data Analysis: The raw sequencing data (in FASTQ format) was demultiplexed based on the barcodes. Reads were then aligned to the E. coli K-12 reference genome for performance metric calculation.

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway that can be investigated using this compound and the experimental workflow for the validation study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive activates TF_Active Active Transcription Factor TF_Inactive->TF_Active DNA DNA TF_Active->DNA binds to Gene Target Gene DNA->Gene regulates

A hypothetical signal transduction pathway that can be analyzed with this compound.

G cluster_prep Sample & Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis & Comparison GenomicDNA Genomic DNA (E. coli K-12) LibraryPrep Library Preparation (this compound, MiSeq, PGM) GenomicDNA->LibraryPrep QC1 Library QC (Qubit & BioAnalyzer) LibraryPrep->QC1 SEQ9 This compound QC1->SEQ9 MiSeq MiSeq QC1->MiSeq PGM PGM QC1->PGM RawData Raw Data (FASTQ) SEQ9->RawData MiSeq->RawData PGM->RawData QC2 Data Quality Control RawData->QC2 Alignment Alignment to Reference Genome QC2->Alignment Metrics Performance Metrics (Throughput, Error Rate) Alignment->Metrics Comparison Comparative Analysis Metrics->Comparison

Experimental workflow for the independent validation of the this compound platform.

Comparative Metabolomic Landscape: An Indirect Analysis of SEQ-9 and First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative metabolomic studies of Mycobacterium tuberculosis (M. tuberculosis) treated with the novel ribosome inhibitor SEQ-9 versus other anti-tuberculosis agents are not yet available in the public domain. This guide provides an indirect comparison by summarizing the known mechanism and efficacy of this compound alongside the documented metabolomic effects of the first-line anti-tuberculosis drugs, Rifampicin and Isoniazid. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential metabolic impact of this compound based on its distinct mechanism of action.

Introduction to this compound and Comparator Drugs

This compound is a next-generation macrolide antibiotic belonging to the sequanamycin class. It has demonstrated potent in vitro and in vivo activity against M. tuberculosis, including multidrug-resistant (MDR) strains. Its primary mechanism of action is the inhibition of the bacterial ribosome, a distinct target compared to some first-line therapies.[1]

Rifampicin (RIF) is a cornerstone of first-line tuberculosis treatment. It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.

Isoniazid (INH) is another critical first-line agent. It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]

Comparative Efficacy and Mechanistic Overview

FeatureThis compoundRifampicin (RIF)Isoniazid (INH)
Primary Target Bacterial Ribosome (Protein Synthesis)DNA-dependent RNA Polymerase (Transcription)InhA (Mycolic Acid Synthesis)
Spectrum of Activity Active against drug-susceptible and multidrug-resistant M. tuberculosisActive against drug-susceptible M. tuberculosis; resistance is common.Active against drug-susceptible M. tuberculosis; resistance is common.
Reported In Vivo Efficacy Efficacious in mouse models of both acute and chronic tuberculosis, demonstrating bactericidal activity.[1]Highly effective as part of combination therapy.Highly effective as part of combination therapy.

Metabolomic Impact of First-Line Anti-Tuberculosis Drugs

The following sections detail the known metabolomic alterations in M. tuberculosis following treatment with Rifampicin and the expected metabolic consequences of Isoniazid's mechanism of action.

Rifampicin-Induced Metabolomic Perturbations

A study on wild-type M. tuberculosis treated with Rifampicin identified 173 significantly altered metabolites.[4][5][6][7][8] The most affected metabolic pathways included:

  • Pyrimidine metabolism

  • Purine metabolism

  • Arginine biosynthesis

  • Phenylalanine, Tyrosine, and Tryptophan biosynthesis

Notably, metabolites of the tricarboxylic acid (TCA) cycle were found to be upregulated.[4]

Table 1: Selected Metabolomic Changes in M. tuberculosis Treated with Rifampicin

Metabolite ClassObserved ChangeAssociated Pathway(s)Reference
Purines & PyrimidinesDifferentially RegulatedNucleotide Metabolism[4]
TCA Cycle IntermediatesUpregulatedCentral Carbon Metabolism[4]
Amino Acids (Arg, Phe, Tyr, Trp)Significantly AlteredAmino Acid Biosynthesis[5]
AntioxidantsDownregulatedOxidative Stress Response[4]
Isoniazid-Induced Metabolic Consequences

While a comprehensive list of global metabolomic changes induced by Isoniazid is less defined in the available literature, its mechanism of action provides insight into the expected metabolic disruptions. By inhibiting mycolic acid synthesis, Isoniazid's primary metabolic impact is on the biosynthesis of the mycobacterial cell wall. This leads to an accumulation of fatty acid precursors and a depletion of mature mycolic acids.[2] Modeling studies and experimental data suggest that Isoniazid treatment also leads to a significant reduction in NADPH pools and an accumulation of fatty acids.[2] Furthermore, there is evidence for the activation of folate and ubiquinone metabolism as a compensatory response.[2]

Experimental Protocols

Metabolomic Analysis of Rifampicin-Treated M. tuberculosis

The following is a summarized protocol based on studies of Rifampicin's effect on M. tuberculosis metabolome.[4][5][6][8]

  • M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Treatment: The culture is treated with Rifampicin at a concentration equivalent to its minimum inhibitory concentration (MIC) for a specified period (e.g., 24-72 hours). A control culture is treated with the vehicle (e.g., DMSO).

  • Metabolite Extraction: Bacterial cells are harvested by centrifugation, and metabolites are extracted using a solvent system, often a combination of methanol, acetonitrile, and water, at a cold temperature to quench metabolic activity.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation is typically performed on a C18 reversed-phase column. Mass spectrometry is operated in both positive and negative ion modes to detect a wide range of metabolites.

  • Data Analysis: Raw data is processed to identify and quantify metabolites. Statistical analysis, such as volcano plots and pathway analysis, is used to identify significantly altered metabolites and metabolic pathways.

Visualizing Mechanisms and Pathways

This compound: Ribosome Inhibition

The following diagram illustrates the mechanism of action of this compound, which involves binding to the bacterial ribosome and inhibiting protein synthesis.

SEQ9_Mechanism Mechanism of Action: this compound cluster_ribosome M. tuberculosis Ribosome 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Blocks peptide elongation 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA SEQ9 This compound SEQ9->50S_subunit Binds to 50S subunit

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Rifampicin: Disruption of Transcription and Metabolic Consequences

This diagram shows how Rifampicin's inhibition of RNA polymerase leads to downstream metabolic perturbations.

RIF_Metabolism Metabolic Consequences of Rifampicin Treatment cluster_pathways Affected Pathways Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP Inhibits Transcription Transcription Blocked RNAP->Transcription Metabolic_Pathways Downstream Metabolic Perturbations Transcription->Metabolic_Pathways Leads to Purine_Metabolism Purine Metabolism Metabolic_Pathways->Purine_Metabolism Pyrimidine_Metabolism Pyrimidine Metabolism Metabolic_Pathways->Pyrimidine_Metabolism Amino_Acid_Metabolism Amino Acid Metabolism (Arg, Phe, Tyr, Trp) Metabolic_Pathways->Amino_Acid_Metabolism TCA_Cycle TCA Cycle (Upregulated) Metabolic_Pathways->TCA_Cycle

Caption: Rifampicin blocks transcription, leading to widespread metabolic changes.

Isoniazid: Inhibition of Mycolic Acid Synthesis

This diagram illustrates the pathway inhibited by activated Isoniazid.

INH_Mechanism Isoniazid's Impact on Mycolic Acid Synthesis Isoniazid_Pro-drug Isoniazid (Pro-drug) KatG KatG Enzyme Isoniazid_Pro-drug->KatG Activated by Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibits FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS_II Mycolic_Acids Mycolic Acid Synthesis FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Compromised Mycolic_Acids->Cell_Wall

Caption: Isoniazid inhibits mycolic acid synthesis, compromising cell wall integrity.

Conclusion

This compound presents a promising therapeutic avenue for tuberculosis treatment, including cases of drug resistance, due to its distinct mechanism of targeting the bacterial ribosome. While direct comparative metabolomic data is pending, the analysis of the metabolic consequences of first-line agents like Rifampicin and Isoniazid reveals that different anti-tuberculosis drugs induce unique and complex metabolic signatures in M. tuberculosis. Rifampicin's impact is broad, affecting nucleotide and amino acid metabolism, while Isoniazid's primary effect is on cell wall biosynthesis. Future metabolomic studies on this compound will be crucial to elucidate its specific impact on the metabolic network of M. tuberculosis and to identify potential synergistic or antagonistic interactions with other anti-tuberculosis drugs. Such studies will be invaluable for the rational design of novel and more effective combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of SEQ-9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of SEQ-9. In the absence of specific publicly available data for a substance designated "this compound," this document outlines a cautious, best-practice approach, treating the substance as potentially hazardous.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood.

Hypothetical Physical and Chemical Properties of this compound

While specific data for this compound is not publicly available, the following table presents a hypothetical set of physical and chemical properties, as would typically be found in Section 9 of a Safety Data Sheet (SDS).[1][2][3][4] This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValueRemarks/Method
Appearance Colorless to light yellow liquidVisual inspection
Odor OdorlessOlfactory assessment
pH 6.5 - 7.5pH meter (1% solution in water)
Boiling Point > 100 °C (decomposes)OECD Guideline 103
Flash Point Not available-
Solubility Soluble in water and ethanolVisual assessment in various solvents
Vapor Pressure < 0.1 mmHg at 20 °CEstimated
Density 1.05 g/cm³ at 25 °COECD Guideline 109
Flammability Not flammable-
Auto-ignition Temp. Not available-
Stability Stable under normal conditions-
Reactivity Avoid strong oxidizing agentsIncompatible materials to avoid

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of laboratory chemical waste. It is imperative to adhere to all federal, state, and local regulations, as well as institutional policies regarding hazardous waste management.[5][6]

  • Waste Identification and Segregation :

    • Treat all waste containing this compound—including the pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper)—as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous chemical reactions.[5]

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for a wide range of chemical waste.

  • Waste Container Labeling :

    • Properly label all waste containers with the words "Hazardous Waste."[5]

    • The label must include the full chemical name ("this compound" and any known components), the concentration and quantity of the waste, the date of accumulation, the name of the principal investigator, and the laboratory location.

    • Clearly indicate the associated hazards (e.g., "Caution: Chemical Waste," "Handle with Care").

  • Storage of Chemical Waste :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all necessary information about the waste, as detailed on the container label.

  • Decontamination of Work Surfaces and Equipment :

    • For any surfaces or equipment that have come into contact with this compound, a thorough decontamination process is required.

    • Gross Decontamination : Carefully wipe the surface with an absorbent material to remove the bulk of the substance. Dispose of this material as solid hazardous waste.

    • Washing : Wash the surface with a suitable laboratory detergent solution.

    • Rinsing : Rinse the surface thoroughly with water. For non-sensitive equipment, a final rinse with a solvent like ethanol may be appropriate to ensure complete removal. Collect all rinsates as liquid hazardous waste.

Experimental Protocol: Waste Characterization

In cases where the properties of a waste stream are not fully known, a waste characterization may be necessary to ensure safe disposal. The following is a general protocol for such a procedure.

  • Information Gathering : Review all available information about the processes that generated the waste. This includes starting materials, reaction byproducts, and any unreacted reagents.

  • Physical and Chemical Analysis :

    • pH Determination : Use a calibrated pH meter to determine the corrosivity of the waste.

    • Flashpoint Test : If the waste contains flammable solvents, a flashpoint test can determine its ignitability. This is typically performed using a Pensky-Martens closed-cup tester.

    • Compatibility Testing : Small-scale tests can be conducted to check for reactivity with other waste streams or with potential container materials.

  • Regulatory Classification : Based on the gathered information and analytical results, classify the waste according to EPA regulations (or relevant local regulations) as ignitable, corrosive, reactive, or toxic.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process and the decision-making involved in hazardous waste management.

SEQ9_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible Waste Container segregate->container decontaminate Decontaminate Work Area and Equipment segregate->decontaminate label_container Label Container: 'Hazardous Waste - this compound' + Details container->label_container storage Store in Designated Satellite Accumulation Area label_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Waste Removed by EHS ehs_contact->end decontaminate->storage

Caption: Workflow for the proper disposal of this compound waste.

Waste_Management_Decision_Tree is_hazardous Is the Waste Hazardous? is_known Is the Composition Fully Known? is_hazardous->is_known Yes regular_trash Dispose in Regular Trash is_hazardous->regular_trash No can_neutralize Can it be Safely Neutralized in Lab? is_known->can_neutralize Yes characterize Characterize Waste (pH, Reactivity, etc.) is_known->characterize No hazardous_waste Dispose as Hazardous Waste can_neutralize->hazardous_waste No neutralize Neutralize and Dispose per Protocol can_neutralize->neutralize Yes characterize->can_neutralize

Caption: Decision tree for laboratory waste management.

References

Essential Safety and Logistical Information for Handling SEQ-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of SEQ-9, a potent, orally active Mycobacterium tuberculosis (Mtb) 23S bacterial ribosome inhibitor. Given that this compound is a novel compound intended for research, it is imperative to handle it with the utmost care, treating it as a potent pharmacological agent. The following procedures are based on best practices for handling novel, potent compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound as a ribosome inhibitor, direct contact, inhalation, and ingestion must be strictly avoided. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE CategoryRequired Equipment
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be used in addition to safety glasses when there is a risk of splashes or aerosol generation.
Hand Protection Nitrile gloves are required. Double gloving is recommended, especially during weighing and solution preparation. Gloves must be changed immediately if contaminated, and hands should be washed thoroughly after removing gloves.
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns are recommended over standard lab coats.
Respiratory Protection For handling the solid form of this compound (e.g., weighing), a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of airborne particles. All handling of the powder should be performed within a certified chemical fume hood or a powder containment hood. When handling solutions, a chemical fume hood is sufficient to prevent inhalation of aerosols.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. The storage location should be restricted to authorized personnel. Follow the supplier's recommendations for storage temperature and conditions.

2.2. Preparation of Solutions

  • Designated Area: All manipulations involving this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood or a suitable containment enclosure.

  • Weighing:

    • Perform weighing of the solid compound within a chemical fume hood or a powder containment hood to minimize the risk of inhalation.

    • Use anti-static weighing dishes and appropriate tools (e.g., spatulas).

    • Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) after weighing to decontaminate any residual powder.

  • Solubilization:

    • Add the solvent to the weighed this compound powder slowly to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

2.3. Experimental Use

  • Containment: All experiments involving this compound should be performed in a manner that minimizes aerosol generation.

  • Transportation: When moving this compound solutions between laboratories, use sealed, shatter-resistant secondary containers.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weighing paper, pipette tips, disposable gowns) must be collected in a designated, labeled hazardous waste bag or container.
Liquid Waste All solutions containing this compound must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Decontamination All non-disposable equipment and work surfaces should be decontaminated after use. Consult with your EHS office for an appropriate decontamination procedure, which may involve washing with a specific solvent or detergent solution.

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance on waste pickup and disposal procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SEQ9_Handling_Workflow cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Secure Location inspect->store weigh Weigh Solid in Containment store->weigh Transfer to Hood dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid Contaminated PPE, etc. collect_liquid Collect Liquid Waste experiment->collect_liquid Unused/Waste Solutions dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Workflow for Safe Handling of this compound

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。